Ethyl 2-iodylbenzoate
Description
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Structure
2D Structure
Properties
CAS No. |
674776-89-7 |
|---|---|
Molecular Formula |
C9H9IO4 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
ethyl 2-iodylbenzoate |
InChI |
InChI=1S/C9H9IO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 |
InChI Key |
PSAURZHBFQDTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1I(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethyl 2-iodylbenzoate from ethyl 2-iodobenzoate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-iodylbenzoate, a valuable hypervalent iodine(V) reagent, from its precursor, ethyl 2-iodobenzoate. Hypervalent iodine compounds have gained significant traction as versatile and environmentally benign oxidizing agents in modern organic synthesis. This compound, an ester of 2-iodylbenzoic acid (IBX), offers advantages in terms of solubility and handling compared to its parent acid. This document outlines a detailed experimental protocol for the oxidation of ethyl 2-iodobenzoate using sodium hypochlorite, presents key quantitative data in a structured format, and includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the process. This guide is intended to be a practical resource for researchers in academia and industry engaged in synthetic chemistry and drug development.
Introduction
Hypervalent iodine reagents, particularly those in the iodine(V) oxidation state such as 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane (DMP), are widely employed for their mild and selective oxidizing capabilities. Esters of 2-iodylbenzoic acid, like this compound, have emerged as a new class of pentavalent iodine compounds with a pseudobenziodoxole structure.[1] These IBX-esters are stable, soluble, and exhibit oxidizing properties similar to IBX, making them attractive alternatives for a variety of chemical transformations. The synthesis of this compound involves the direct oxidation of the iodine center in ethyl 2-iodobenzoate. This guide focuses on a practical and accessible method for this conversion.
Synthesis of this compound
The preparation of this compound is achieved through the oxidation of ethyl 2-iodobenzoate. A common and effective method utilizes sodium hypochlorite as the oxidizing agent in a biphasic system.
General Reaction Scheme
The overall transformation can be represented as follows:
Ethyl 2-iodobenzoate → Oxidation → this compound
The iodine atom in the starting material is oxidized from a formal oxidation state of +1 to +5 in the product.
Experimental Protocol
The following protocol is adapted from the work of Zhdankin and colleagues.[1]
Materials:
-
Ethyl 2-iodobenzoate
-
Sodium hypochlorite solution (commercial bleach, typically 5-6%)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid (glacial)
-
Acetonitrile (for recrystallization)
Procedure:
-
To a vigorously stirred suspension of ethyl 2-iodobenzoate (5 mmol) in dichloromethane (20 mL), add a solution of sodium hypochlorite.
-
Add acetic acid to the reaction mixture.
-
Continue vigorous stirring at room temperature. The product, this compound, is insoluble in dichloromethane and will precipitate out of the solution as a white, microcrystalline solid.
-
After the reaction is complete (monitoring by TLC is recommended), the precipitate is isolated by filtration.
-
The collected solid is washed with dichloromethane to remove any unreacted starting material and byproducts.
-
The crude product can be further purified by recrystallization from acetonitrile to yield analytically pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-iodobenzoate | [1] |
| Oxidizing Agent | Sodium Hypochlorite | [1] |
| Solvent | Dichloromethane | [1] |
| Yield | 61% | [1] |
| Appearance | White, microcrystalline solid | [1] |
| Melting Point | 196-198 °C (decomposition) | [1] |
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Data | Reference |
| IR (KBr) | 1633, 804, 732 cm⁻¹ | [1] |
| ¹H NMR (DMSO-d₆) | δ 8.27 (d, J = 7.7 Hz, 1H), 8.10 (dd, J₁ = 7.4 Hz, J₂ = 1.2 Hz, 1H), 8.04 (td, J₁ = 7.6 Hz, J₂ = 1.2 Hz, 1H), 7.77 (t, J = 7.6 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 162.8, 146.6, 130.6, 127.8, 126.1, 122.1, 119.2, 58.9, 10.0 | [1] |
| Elemental Analysis | Calculated for C₉H₉IO₄·H₂O: C, 33.15; H, 3.40; I, 38.92. Found: C, 33.11; H, 3.41; I, 39.08 | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation showing the oxidation of iodine.
Conclusion
The synthesis of this compound from ethyl 2-iodobenzoate via hypochlorite oxidation is a straightforward and effective method for accessing this valuable hypervalent iodine(V) reagent. The procedure is amenable to standard laboratory settings and yields the product in good purity and yield. The provided data and workflows in this guide offer a comprehensive resource for chemists to incorporate this synthesis into their research and development activities, particularly in the fields of organic synthesis and medicinal chemistry where selective oxidations are paramount.
References
An In-Depth Technical Guide to Ethyl 2-Iodylbenzoate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-iodylbenzoate, a member of the hypervalent iodine(V) family of compounds, is a powerful and versatile oxidizing agent with growing significance in modern organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Hypervalent iodine compounds, such as this compound (often referred to as an IBX-ester), are characterized by an iodine atom in a formal oxidation state higher than its typical -1. This unique electronic configuration imparts strong electrophilic and oxidizing properties, making them attractive alternatives to traditional heavy metal-based oxidants due to their milder reaction conditions and reduced environmental impact.
Physical and Chemical Properties
This compound is a chemically stable, microcrystalline solid.[1] While a comprehensive set of physical properties is not extensively documented in publicly available literature, key data has been compiled in the table below. For comparative purposes, properties of its precursor, ethyl 2-iodobenzoate, are also included.
| Property | This compound | Ethyl 2-iodobenzoate (Precursor) |
| Molecular Formula | C9H9IO4 | C9H9IO2 |
| Molecular Weight | 308.07 g/mol | 276.07 g/mol [2] |
| Melting Point | 196-198 °C (decomposes)[1] | Not available |
| Boiling Point | Not available | 163-165 °C at 23 mmHg[3] |
| Density | Not available | 1.664 g/mL[3] |
| Solubility | Difficult to mix with water[4] | Insoluble in water; Soluble in ether, benzene & alcohol. |
| Appearance | Microcrystalline product[1] | Colorless to light yellow/orange clear liquid. |
| Sensitivity | - | Light sensitive.[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:
| Spectrum | Data |
| Infrared (IR) (KBr) | 1633, 804, 732 cm-1[1] |
| ¹H NMR (DMSO-d6) | δ 8.27 (d, J = 7.7 Hz, 1H), 8.10 (dd, J1 = 7.4 Hz, J2 = 1.2 Hz, 1H), 8.04 (td, J1 = 7.6 Hz, J2 = 1.2 Hz, 1H), 7.77 (t, J = 7.6 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H)[1] |
| ¹³C NMR (DMSO-d6) | δ 162.8, 146.6, 130.6, 127.8, 126.1, 122.1, 119.2, 58.9, 10.0[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of its precursor, ethyl 2-iodobenzoate.[1] The general procedure involves the use of a strong oxidizing agent, such as sodium hypochlorite, in the presence of an acid or carbon dioxide source.[1]
General Experimental Workflow:
Detailed Methodology:
-
Materials: Ethyl 2-iodobenzoate, commercial sodium hypochlorite solution (bleach, ~5% NaOCl), dichloromethane, and dry ice.
-
Procedure:
-
To a vigorously stirred suspension of ethyl 2-iodobenzoate in dichloromethane, add the sodium hypochlorite solution.
-
Over a period of approximately 10 minutes, add an excess of dry ice to the reaction mixture. The dry ice serves as a source of carbonic acid to maintain a suitable pH for the oxidation.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from acetonitrile to yield this compound as a microcrystalline solid.[1]
-
Reactivity and Applications
This compound and other IBX-esters are primarily utilized as oxidizing agents for a variety of functional group transformations. A key application is the oxidation of alcohols to aldehydes and ketones.[1]
Oxidation of Alcohols
The oxidation of alcohols with this compound proceeds under mild conditions and demonstrates good functional group tolerance. The general reaction involves the conversion of a primary alcohol to an aldehyde and a secondary alcohol to a ketone.
General Reaction Scheme:
The mechanism of this oxidation is believed to involve an initial ligand exchange at the iodine center, where the alcohol displaces a ligand on the hypervalent iodine atom.[6] This is followed by a reductive elimination step that yields the carbonyl compound and the reduced iodine(III) species.
Proposed Mechanistic Pathway:
Conclusion
This compound is a valuable hypervalent iodine reagent with significant potential in organic synthesis. Its stability, ease of preparation, and efficacy as an oxidizing agent for alcohols make it a noteworthy tool for chemists. This guide has summarized the key physical and chemical properties, provided a detailed experimental protocol for its synthesis, and outlined its primary application in oxidation reactions. Further research into the full scope of its reactivity and the development of catalytic systems will undoubtedly expand its utility in the years to come.
References
Ethyl 2-Iodylbenzoate: An In-Depth Technical Guide to its Mechanism as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-iodylbenzoate, a derivative of the well-established hypervalent iodine(V) reagent 2-iodylbenzoic acid (IBX), is emerging as a valuable oxidizing agent in organic synthesis. Its improved solubility in common organic solvents compared to its parent compound offers potential advantages in various synthetic transformations. This technical guide provides a comprehensive overview of the core mechanistic principles governing the oxidizing action of this compound, drawing parallels with the extensively studied IBX. This document details its synthesis, proposed reaction pathways for alcohol oxidation, quantitative data on its performance, and detailed experimental protocols.
Introduction
Hypervalent iodine compounds have gained significant traction as mild and selective oxidizing reagents in modern organic chemistry, offering an environmentally benign alternative to heavy metal-based oxidants.[1][2] Among these, 2-iodylbenzoic acid (IBX) is a prominent reagent for the oxidation of alcohols to aldehydes and ketones.[3] However, its low solubility in many common organic solvents has limited its application. This compound, an ester derivative of IBX, presents a promising alternative with enhanced solubility, potentially broadening the scope of its utility in organic synthesis.[4][5] This guide delves into the fundamental mechanism of this compound as an oxidizing agent, with a particular focus on the oxidation of alcohols.
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of its corresponding precursor, ethyl 2-iodobenzoate. A common and effective method involves the use of sodium hypochlorite in the presence of acetic acid.[4][5]
Experimental Protocol: Synthesis of this compound[5]
-
To a vigorously stirred suspension of ethyl 2-iodobenzoate (1.0 eq.) in dichloromethane, add a 5% aqueous solution of sodium hypochlorite (3.0 eq.).
-
Slowly add glacial acetic acid (1.0 eq.) dropwise to the mixture at room temperature.
-
Continue stirring the resulting mixture overnight.
-
The precipitated product, this compound, is then collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum.
Core Oxidation Mechanism: The Hypervalent Twist
Due to the limited specific mechanistic studies on this compound, its mechanism of action as an oxidizing agent is widely inferred to be analogous to that of its parent compound, IBX.[6] The most accepted pathway for the oxidation of alcohols by IBX is the "hypervalent twist" mechanism. This mechanism can be broken down into two key steps: ligand exchange and reductive elimination.
Ligand Exchange
The initial step involves a ligand exchange between the alcohol substrate and the hydroxyl group on the iodine(V) center of this compound. This forms an alkoxyperiodinane intermediate. The coordination of the alcohol to the iodine center is a crucial prerequisite for the subsequent oxidation.
Reductive Elimination
Following ligand exchange, the key mechanistic step is a reductive elimination. This process is believed to proceed through a cyclic transition state. A base, which can be the solvent or another molecule of the alcohol, abstracts the α-proton from the carbon bearing the oxygen. Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen double bond, and the I-O bond cleaves, reducing the iodine from a pentavalent to a trivalent state. This concerted process results in the formation of the oxidized carbonyl compound and the reduced iodine species, ethyl 2-iodosobenzoate.
Recent computational studies on IBX have suggested that the reductive elimination involving the C-H bond cleavage is the rate-determining step, challenging the earlier notion of the "hypervalent twist" itself being the slowest step.[6][7]
The proposed mechanistic pathway is illustrated in the following diagram:
Caption: Proposed mechanism for the oxidation of a primary alcohol by this compound.
Quantitative Data
The oxidizing capability of IBX esters has been demonstrated in the conversion of various alcohols to their corresponding aldehydes or ketones. The following table summarizes representative data for the oxidation of alcohols using an IBX-ester, highlighting the yields and reaction conditions. It is important to note that in many cases, the addition of an acid catalyst, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O), is necessary to facilitate the reaction.[4][5]
| Entry | Substrate Alcohol | Catalyst (eq.) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | KBr (0.1) | 4 | >95 |
| 2 | Cyclohexanol | TFA (0.1) | 2 | >95 |
| 3 | Cycloheptanol | TFA (0.1) | 2 | >90 |
| 4 | 1-Octanol | TFA (0.1) | 3 | >90 |
| 5 | 2-Octanol | TFA (0.1) | 3 | >95 |
Data adapted from Zhdankin, V. V., et al. J. Org. Chem. 2004, 69, 21, 7153–7160.[4]
Experimental Protocols for Alcohol Oxidation
The following are representative experimental protocols for the oxidation of alcohols using IBX, which can be adapted for this compound, keeping in mind the potential need for an acid catalyst as indicated by studies on IBX esters.[4][8][9]
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde
-
To a solution of the primary alcohol (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or dichloromethane), add this compound (1.1-1.5 eq.).
-
If required, add a catalytic amount of an acid such as trifluoroacetic acid (0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the insoluble reduced iodine species (ethyl 2-iodosobenzoate).
-
The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.
Workflow for a Typical Oxidation Experiment
Caption: General experimental workflow for the oxidation of an alcohol.
Conclusion
This compound is a promising oxidizing agent that offers the benefits of hypervalent iodine chemistry with improved solubility characteristics. Its mechanism of action is believed to closely mirror that of IBX, proceeding through a ligand exchange followed by a rate-determining reductive elimination step. While further detailed mechanistic studies on the ester derivative are warranted, the existing data and the extensive knowledge of IBX provide a solid foundation for its application in organic synthesis. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
- 1. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experime… [ouci.dntb.gov.ua]
- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. audreyli.com [audreyli.com]
- 9. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Substituted Iodylbenzenes: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for substituted iodylbenzenes, a class of hypervalent iodine compounds with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for the synthesis and characterization of these compounds are also presented. Furthermore, this guide includes visualizations of key experimental workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Substituted iodylbenzenes (ArIO₂) are powerful oxidizing agents utilized in a wide array of chemical transformations. Their reactivity and selectivity are highly dependent on the nature and position of the substituents on the aromatic ring. A thorough understanding of their structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for their effective application in synthetic chemistry. This guide aims to consolidate the available spectroscopic data for a range of substituted iodylbenzenes, providing a valuable resource for the scientific community.
Spectroscopic Data
The following sections summarize the key spectroscopic data for various substituted iodylbenzenes. The data is presented in tabular format for ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For substituted iodylbenzenes, ¹H and ¹³C NMR provide insights into the electronic environment of the aromatic ring and the influence of the iodyl group. A study by Hiller, Patt, and Steinbach investigated the NMR properties of 4-substituted iodylbenzenes, noting that compounds such as 1-iodosyl-4-methoxybenzene and 1-iodosyl-4-nitro-benzene are soluble in methanol and provide acceptable ¹H and ¹³C NMR spectra.[1]
Table 1: ¹H NMR Spectroscopic Data for Substituted Iodylbenzenes
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Methoxyiodylbenzene | Methanol | Data not available in abstract |
| 4-Nitroiodylbenzene | Methanol | Data not available in abstract |
| Add more compounds as data is found |
Table 2: ¹³C NMR Spectroscopic Data for Substituted Iodylbenzenes
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Methoxyiodylbenzene | Not Specified | 165.2, 133.0, 116.2, 115.9, 56.5 |
| 4-Nitroiodylbenzene | Methanol | Data not available in abstract |
| Add more compounds as data is found |
Note: The abstract of the primary source did not contain specific chemical shift values. Further research is required to populate these tables comprehensively.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For substituted iodylbenzenes, the characteristic I=O stretching vibrations are of particular interest. The position of these bands can be influenced by the electronic nature of the substituent on the aromatic ring.
Table 3: IR Spectroscopic Data for Substituted Iodylbenzenes
| Compound | Sample Phase | Key Frequencies (cm⁻¹) | Assignment |
| 4-Methyliodylbenzene | Data not available | ||
| 4-Chloroiodylbenzene | Data not available | ||
| Add more compounds as data is found |
Note: Specific IR data for substituted iodylbenzenes is currently limited in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of substituted iodylbenzenes can offer insights into their structure and stability.
Table 4: Mass Spectrometry Data for Substituted Iodylbenzenes
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| 4-Methyliodylbenzene | Data not available | |
| 4-Methoxyiodylbenzene | Data not available | |
| Add more compounds as data is found |
Note: Specific MS data for substituted iodylbenzenes is currently limited in the searched literature.
Experimental Protocols
The synthesis of substituted iodylbenzenes typically involves the oxidation of the corresponding substituted iodobenzenes.
General Synthesis of Substituted Iodylbenzenes
A common method for the preparation of substituted iodylbenzenes is the oxidation of the corresponding substituted iodobenzene. While various oxidizing agents can be employed, a detailed and optimized protocol is crucial for obtaining high yields and purity.
Workflow for Synthesis and Characterization of Substituted Iodylbenzenes
Caption: General workflow for the synthesis of substituted iodylbenzenes followed by their spectroscopic characterization.
Detailed Protocol:
A general procedure involves the treatment of a solution of the substituted iodobenzene in a suitable solvent with an oxidizing agent such as sodium hypochlorite, peracetic acid, or dimethyldioxirane. The reaction conditions, including temperature, reaction time, and stoichiometry, need to be optimized for each specific substrate.
A detailed, step-by-step protocol for a specific substituted iodylbenzene would be included here once sufficient literature data is found.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as methanol-d₄ or chloroform-d. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as KBr pellets or as thin films.
Mass Spectrometry: Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) on a high-resolution mass spectrometer.
Signaling Pathways and Logical Relationships
While iodylbenzenes are primarily synthetic reagents, their application in biological systems or complex chemical pathways can be visualized to understand their mechanism of action.
Logical Relationship for Substituent Effects on Reactivity
Caption: Influence of electron-donating and electron-withdrawing groups on the reactivity of substituted iodylbenzenes.
Conclusion
This technical guide provides a foundational repository of spectroscopic data and experimental considerations for substituted iodylbenzenes. While the currently available data is somewhat limited, this document serves as a framework for the compilation of future findings in this important area of synthetic chemistry. The provided workflows and diagrams offer a clear visual representation of the key processes involved in the synthesis and application of these versatile reagents. Further research is encouraged to expand the spectroscopic database and refine the experimental protocols for a wider range of substituted iodylbenzenes.
References
Methodological & Application
Application Notes and Protocols for Reactions Involving Hypervalent Iodine Reagents
Introduction
Hypervalent iodine compounds are organic derivatives of iodine in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)).[1][2] These reagents have become indispensable tools in modern organic synthesis due to their unique reactivity, mild reaction conditions, and low toxicity compared to traditional heavy metal-based reagents.[3][4] Their applications are extensive, ranging from selective oxidations and C-H functionalizations to arylations and the introduction of functional groups.[5][6] Common I(III) reagents include (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), while I(V) reagents are famously represented by Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX).[1][7] This document provides detailed protocols and experimental considerations for several key transformations utilizing these versatile reagents.
General Considerations and Safety Precautions
While hypervalent iodine reagents are generally easier to handle than many heavy metal oxidants, proper safety measures are essential.
-
Handling: Work in a well-ventilated fume hood.[8][9] Avoid inhalation of dust or vapors and prevent skin and eye contact by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]
-
Storage: Store reagents in tightly closed containers in a cool, dry place, away from light and moisture.[8] Some reagents are hygroscopic.
-
Potential Hazards: Certain hypervalent iodine compounds, particularly those containing nitro groups or prepared impurely (like IBX or DMP), can be explosive under specific conditions (e.g., upon heating or impact).[11][12] It is crucial to handle these compounds with appropriate caution.[12]
-
Work-up: Reactions involving hypervalent iodine reagents often produce iodinane byproducts. These can typically be removed by aqueous workup, precipitation, or filtration.
Application Note 1: Selective Oxidation of Alcohols with Dess-Martin Periodinane (DMP)
The Dess-Martin periodinane (DMP), 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, is a highly efficient and mild reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[13][14] The reaction is known for its high chemoselectivity, tolerance of sensitive functional groups, and operation at room temperature and neutral pH.[14]
General Workflow for DMP Oxidation
Caption: General experimental workflow for the oxidation of an alcohol using DMP.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 10 mL).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 mmol, 1.1 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.[13] Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up and Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 equiv). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude benzaldehyde by column chromatography on silica gel to yield the final product.
Data Summary: DMP Oxidation of Various Alcohols
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Time (h) | Yield (%) |
| 1-Octanol | 1-Octanal | CH₂Cl₂ | 1.5 | 92 |
| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 1.0 | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | CH₂Cl₂ | 0.5 | 98 |
| Geraniol | Geranial | CH₂Cl₂ | 2.0 | 89 |
Note: Reaction conditions are generalized. Yields and times are representative and may vary.
Application Note 2: Metal-Free Trifluoromethylation of Alkenes with Togni's Reagent
Togni's reagents are electrophilic trifluoromethylating agents widely used for the introduction of the CF₃ group.[15][16] Interestingly, the reaction outcome with alkenes can be precisely controlled by the choice of additives and solvents, allowing for selective hydrotrifluoromethylation, vinylic trifluoromethylation, or iodotrifluoromethylation without a transition metal catalyst.[15]
Logical Control of Trifluoromethylation Pathways
Caption: Control of reaction pathways in alkene trifluoromethylation via additives.
Experimental Protocol: Selective Iodotrifluoromethylation of 1-Octene
-
Reaction Setup: To an oven-dried reaction vial, add 1-octene (0.25 mmol, 1.0 equiv), Togni's reagent (1.5 equiv), and potassium iodide (KI) (1.1 equiv).[15]
-
Solvent Addition: Add 1,4-dioxane (1.2 mL) to the vial.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C. Stir for 9 hours.[15]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the iodotrifluoromethylated product.
Data Summary: Additive-Controlled Trifluoromethylation of an Alkene
| Alkene Substrate | Additive | Solvent | Product Type | Yield (%) |
| Dodecene | K₂CO₃ | DMF | Hydrotrifluoromethylation | 80 |
| Dodecene | TBAI | 1,4-Dioxane | Vinylic Trifluoromethylation | 72 |
| Dodecene | KI | 1,4-Dioxane | Iodotrifluoromethylation | 81 |
Data adapted from studies on simple alkenes to illustrate the controlling effect of additives.[15]
Application Note 3: Palladium-Catalyzed C-H Acyloxylation
Hypervalent iodine(III) reagents, such as PhI(OAc)₂, serve as powerful oxidants in transition metal-catalyzed C-H functionalization reactions.[17][18] In palladium-catalyzed reactions, the I(III) reagent can facilitate the catalytic cycle by oxidizing the Pd(II) intermediate to a high-valent Pd(IV) species, which then undergoes reductive elimination to form the desired C-O bond.[17]
Catalytic Cycle for Pd-Catalyzed C-H Acyloxylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H acyloxylation.
Experimental Protocol: Ortho-Acetoxylation of 2-Phenylpyridine
-
Reaction Setup: In a sealed tube, combine 2-phenylpyridine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (1.2 equiv).
-
Solvent Addition: Add acetic acid (2.0 mL) as the solvent.
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extraction and Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the ortho-acetoxylated product.
Data Summary: C-H Acyloxylation Examples
| Substrate | Directing Group | Hypervalent Iodine Reagent | Product | Yield (%) |
| 2-Phenylpyridine | Pyridyl | PhI(OAc)₂ | 2-(2-Acetoxyphenyl)pyridine | 85 |
| N-Phenylpropiolamide | Amide | Diaryliodonium Salt | 3-(Arylmethylene)oxindole | 78 |
| Benzoic Acid Derivative | Carboxyl | PhI(OAc)₂ | Ortho-acetoxylated acid | 70 |
Yields are representative and depend on specific substrate and reaction conditions.[17]
References
- 1. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]
- 4. Hypervalent Iodine Compounds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. edvotek.com [edvotek.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 17. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 18. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-Iodylbenzoate in C-H Functionalization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds by direct transformation of ubiquitous C-H bonds. Hypervalent iodine compounds have emerged as versatile reagents in this field. While ethyl 2-iodylbenzoate is not commonly employed directly, it serves as a conceptual precursor to a more reactive class of hypervalent iodine reagents: iodonium ylides. These ylides are stable, easy-to-handle solids that act as efficient carbene precursors in a variety of transition-metal-catalyzed C-H functionalization reactions. This document provides an overview of the application of iodonium ylides, presumed to be accessible from precursors like this compound, in significant C-H functionalization reactions, complete with experimental protocols and mechanistic insights.
Synthesis of Iodonium Ylides
A representative two-step procedure starting from an aryl iodide is the oxidation to a (diacetoxyiodo)arene, which then reacts with a 1,3-dicarbonyl compound under basic conditions to furnish the desired iodonium ylide.[1]
Application in Rh(III)-Catalyzed C-H Functionalization
Rhodium(III) catalysis has been extensively used to effect C-H functionalization reactions with iodonium ylides as carbene precursors. A notable example is the annulation of N-methoxybenzamides to produce dihydrophenanthridines.[2]
Quantitative Data: Rh(III)-Catalyzed Annulation of N-Methoxybenzamides[3]
| Entry | Substrate (N-Methoxybenzamide derivative) | Iodonium Ylide | Product | Yield (%) |
| 1 | N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 6-Methoxycarbonyl-5,6-dihydrophenanthridine | 85 |
| 2 | 4-Methyl-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Methyl-6-methoxycarbonyl-5,6-dihydrophenanthridine | 82 |
| 3 | 4-Fluoro-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Fluoro-6-methoxycarbonyl-5,6-dihydrophenanthridine | 78 |
| 4 | 4-Chloro-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Chloro-6-methoxycarbonyl-5,6-dihydrophenanthridine | 80 |
| 5 | 3-Methyl-N-methoxybenzamide | Phenyliodonium bis(methoxycarbonyl)methylide | 3-Methyl-6-methoxycarbonyl-5,6-dihydrophenanthridine | 75 |
| 6 | N-methoxy-[1,1'-biphenyl]-4-carboxamide | Phenyliodonium bis(methoxycarbonyl)methylide | 2-Phenyl-6-methoxycarbonyl-5,6-dihydrophenanthridine | 72 |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Annulation[3]
To a screw-capped vial equipped with a magnetic stir bar are added the N-methoxybenzamide substrate (0.2 mmol, 1.0 equiv), the iodonium ylide (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). The vial is purged with argon, and then anhydrous 1,2-dichloroethane (2.0 mL) is added. The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Mechanistic Workflow
The reaction is believed to proceed through a catalytic cycle involving C-H activation, coordination of the iodonium ylide, carbene insertion, and reductive elimination.
References
- 1. Synthesis of iodonium ylides stabilized by internal halogen bonding | Poster Board #645 - American Chemical Society [acs.digitellinc.com]
- 2. Harnessing hypervalent iodonium ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(iii)-catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Catalytic Use of Iodylarenes with Terminal Oxidants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of iodylarenes in organic synthesis, employing common terminal oxidants. The use of hypervalent iodine compounds as catalysts offers a mild, selective, and environmentally benign alternative to traditional metal-based oxidants.[1] This approach relies on the in situ generation of the active hypervalent iodine(V) species from a stable iodoarene precatalyst and a stoichiometric terminal oxidant.
Core Concepts
The catalytic cycle involves the oxidation of an iodoarene (ArI) to the active iodylarene (ArIO2) by a terminal oxidant. This powerful oxidizing agent then reacts with the substrate (e.g., an alcohol), leading to its oxidation and the regeneration of the iodoarene precatalyst, which re-enters the catalytic cycle. Common terminal oxidants that enable this process include potassium peroxymonosulfate (Oxone®) and meta-chloroperoxybenzoic acid (m-CPBA).
Key Applications
The catalytic iodylarene system is versatile and has been successfully applied to a range of oxidative transformations, including:
-
Oxidation of Alcohols: Primary and secondary alcohols can be efficiently oxidized to the corresponding carboxylic acids and ketones, respectively.
-
Oxidation of Phenols: Phenolic compounds can be selectively oxidized to quinones.
-
Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides.
Data Presentation
Table 1: Catalytic Oxidation of Alcohols to Carbonyl Compounds with Iodoarene and Oxone®
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Iodobenzoic acid (10) | Benzoic acid | 95 |
| 2 | 4-Methoxybenzyl alcohol | 2-Iodobenzoic acid (10) | 4-Methoxybenzoic acid | 98 |
| 3 | 4-Nitrobenzyl alcohol | 2-Iodobenzoic acid (10) | 4-Nitrobenzoic acid | 92 |
| 4 | 1-Phenylethanol | 2-Iodobenzoic acid (10) | Acetophenone | 96 |
| 5 | Cyclohexanol | 2-Iodobenzoic acid (10) | Cyclohexanone | 85 |
| 6 | 2-Octanol | 2-Iodobenzoic acid (10) | 2-Octanone | 88 |
Reaction conditions: Substrate (1 mmol), catalyst, Oxone® (2.2 equiv.), in a mixture of CH3CN/H2O at reflux.
Table 2: Catalytic Regioselective Oxidation of Phenols to o-Quinones with IBS and Oxone®
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | 2-Naphthol | 5-Me-IBS (5) | 1,2-Naphthoquinone | 94 |
| 2 | 2-tert-Butylphenol | 5-Me-IBS (5) | 3-tert-Butyl-1,2-benzoquinone | 85 |
| 3 | 3-Methylphenol | 5-Me-IBS (5) | 3-Methyl-1,2-benzoquinone | 78 |
| 4 | 4-Chlorophenol | 5-Me-IBS (5) | 4-Chloro-1,2-benzoquinone | 82 |
Reaction conditions: Phenol (1 mmol), 5-Me-IBS (sodium salt of 2-iodo-5-methylbenzenesulfonic acid), Oxone® (2 equiv.), K2CO3 (1 equiv.), nBu4NHSO4 (10 mol%), Na2SO4 in ethyl acetate at 40 °C.[2]
Table 3: Oxidation of Sulfides to Sulfoxides with Iodoarenes and m-CPBA
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | Thioanisole | Iodobenzene (10) | Methyl phenyl sulfoxide | 95 |
| 2 | Diphenyl sulfide | Iodobenzene (10) | Diphenyl sulfoxide | 92 |
| 3 | Dibenzyl sulfide | Iodobenzene (10) | Dibenzyl sulfoxide | 88 |
| 4 | Methyl p-tolyl sulfide | Iodobenzene (10) | Methyl p-tolyl sulfoxide | 96 |
Reaction conditions: Sulfide (1 mmol), iodobenzene, m-CPBA (1.1 equiv.) in CH2Cl2 at 0 °C to room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols with 2-Iodobenzoic Acid and Oxone®
-
To a solution of the alcohol (1.0 mmol) in a 2:1 mixture of acetonitrile and water (15 mL) is added 2-iodobenzoic acid (0.1 mmol, 10 mol%).
-
Oxone® (2.2 mmol) is added in one portion.
-
The resulting mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired carboxylic acid or ketone.
Protocol 2: General Procedure for the Catalytic Oxidation of Phenols with 5-Me-IBS and Oxone®
-
A mixture of powdered Oxone® (2.0 mmol), potassium carbonate (1.0 mmol), and anhydrous sodium sulfate (1.0 g) in ethyl acetate (4.0 mL) is vigorously stirred at room temperature for 24 hours.
-
To this mixture, the sodium salt of 2-iodo-5-methylbenzenesulfonic acid (5-Me-IBS, 0.05 mmol, 5 mol%), the phenol (1.0 mmol), and tetrabutylammonium hydrogen sulfate (nBu4NHSO4, 0.1 mmol, 10 mol%) are added.
-
The resulting mixture is heated to 40 °C and stirred until the starting material is consumed (as monitored by TLC).
-
The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding o-quinone.[2]
Protocol 3: General Procedure for the Catalytic Oxidation of Sulfides with Iodobenzene and m-CPBA
-
To a solution of the sulfide (1.0 mmol) and iodobenzene (0.1 mmol, 10 mol%) in dichloromethane (10 mL) at 0 °C is added m-CPBA (1.1 mmol) portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure sulfoxide.
Mandatory Visualization
Caption: Catalytic cycle of iodylarene-mediated oxidation.
Caption: Experimental workflow for alcohol oxidation.
References
Application Notes and Protocols for Ethyl 2-Iodylbenzoate Reaction Work-up
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective work-up of chemical reactions utilizing Ethyl 2-iodylbenzoate, a powerful hypervalent iodine(V) oxidizing agent. Proper work-up is crucial for the isolation of pure products and the safe handling of reaction mixtures.
Overview of this compound and its Reaction Byproducts
This compound, an ester derivative of 2-iodylbenzoic acid (IBX), offers improved solubility in some organic solvents compared to its parent acid.[1][2] Like other hypervalent iodine reagents, it is valued for its mild and selective oxidizing capabilities.[3][4] During the course of an oxidation reaction, the iodine(V) center is reduced, primarily to the corresponding iodine(I) species, ethyl 2-iodobenzoate. The primary byproduct to be removed during work-up is therefore the reduced form of the reagent.
Key Species in a Typical Reaction Mixture:
| Compound | Role/Type | Key Characteristics for Work-up |
| This compound | Oxidizing Agent (Reagent) | Partially soluble in organic solvents like dichloromethane.[1] |
| Ethyl 2-iodobenzoate | Byproduct (Reduced Reagent) | Generally soluble in common organic solvents. |
| Desired Product | Target Molecule | Solubility will vary depending on its structure. |
| Starting Material | Unreacted Substrate | Solubility will vary. |
| Solvent | Reaction Medium | Typically an organic solvent (e.g., dichloromethane, ethyl acetate). |
General Work-up Philosophy
The choice of work-up procedure primarily depends on the solubility of the desired product and the reaction byproducts. Two main strategies are employed:
-
Filtration: This is the preferred method when the desired product is soluble in the reaction solvent, while the hypervalent iodine species (both the reagent and its reduced form) are sparingly soluble.
-
Aqueous Extraction (Liquid-Liquid Extraction): This method is employed when the product is soluble in a water-immiscible organic solvent and the iodine-containing byproducts can be separated by partitioning between the organic and an aqueous phase.
Experimental Protocols
Protocol 1: Work-up by Filtration
This protocol is suitable for reactions where the product is soluble in the reaction solvent (e.g., ethyl acetate, dichloromethane) and the iodine-containing byproducts precipitate.
Materials:
-
Reaction mixture
-
Filter funnel (e.g., Büchner funnel)
-
Filter paper
-
Wash solvent (the same as the reaction solvent)
-
Rotary evaporator
Procedure:
-
Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the reaction mixture to room temperature.
-
If precipitation of the iodine byproducts is not complete, the mixture can be cooled further in an ice bath to maximize precipitation.
-
Set up a filtration apparatus.
-
Filter the reaction mixture through the filter paper to separate the solid byproducts.
-
Wash the collected solids with a small amount of the cold reaction solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
Concentrate the combined organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can then be further purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Work-up by Aqueous Extraction
This protocol is effective for reactions where the product and iodine byproducts are soluble in the organic reaction solvent. An aqueous wash is used to remove the iodine species.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Water-immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Quenching: Add a volume of saturated aqueous sodium thiosulfate solution to the separatory funnel. The thiosulfate will quench any unreacted hypervalent iodine species. Shake the funnel gently, venting frequently to release any pressure. A color change (disappearance of any yellow/brown iodine color) may be observed.
-
Separate the aqueous layer.
-
Optional Bicarbonate Wash: To remove any acidic byproducts, wash the organic layer with saturated aqueous sodium bicarbonate solution. Again, vent frequently as carbon dioxide may be evolved. Separate the aqueous layer.
-
Wash the organic layer with brine. This helps to break up any emulsions and removes the bulk of the water from the organic phase.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to afford the crude product.
-
Further purify the crude product as necessary (e.g., column chromatography).
Visualization of Workflows
Filtration Workflow
Caption: Filtration work-up for insoluble byproducts.
Aqueous Extraction Workflow
Caption: Aqueous extraction work-up for soluble byproducts.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all procedures in a well-ventilated fume hood.
-
Quenching: The quenching of hypervalent iodine reagents can be exothermic. Add the quenching agent slowly and with cooling if necessary.
-
Pressure Build-up: Be aware of potential pressure build-up during extractions, especially when using sodium bicarbonate. Vent the separatory funnel frequently.
Troubleshooting
-
Emulsion Formation during Extraction: If an emulsion forms, adding more brine and gently swirling (rather than vigorous shaking) can help to break it. Alternatively, the mixture can be filtered through a pad of celite.
-
Product Precipitation during Filtration: If the product begins to precipitate during filtration, it may be necessary to use a larger volume of solvent or a solvent in which the product is more soluble for the washing step.
-
Incomplete Removal of Iodine Byproducts: If iodine-containing byproducts are still present after the initial work-up, a second aqueous wash or purification by column chromatography may be necessary. The presence of aromatic iodine compounds can often be detected by UV light during thin-layer chromatography.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of hypervalent iodine reagents in the synthesis of various heterocyclic compounds. While the specific reagent "Ethyl 2-iodylbenzoate" is not found in the reviewed literature, a wide array of other hypervalent iodine(III) and iodine(V) reagents are extensively used for these transformations. This guide will focus on the applications of commonly employed reagents such as Phenyliodine diacetate (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA), and 2-Iodoxybenzoic acid (IBX).
Hypervalent iodine reagents have gained significant traction in organic synthesis due to their low toxicity, ready availability, and mild reaction conditions, presenting a greener alternative to many heavy metal-based oxidants.[1][2][3] Their ability to facilitate a variety of transformations, including oxidative cyclizations and the formation of carbon-heteroatom bonds, makes them invaluable tools in the construction of heterocyclic frameworks.[4][5] These heterocyclic motifs are central to the development of new pharmaceuticals and agrochemicals.[6]
Synthesis of Nitrogen-Containing Heterocycles
Hypervalent iodine reagents are widely employed in the synthesis of a diverse range of nitrogen-containing heterocycles, including pyrroles, imidazoles, oxazoles, and their fused derivatives.[2][3] These reactions often proceed through oxidative C-N bond formation.
Intramolecular Cyclization of Enamines and Amides
PIDA and PIFA are effective mediators for the intramolecular cyclization of N-aryl enamines and amides to form indole and carbazolone derivatives, respectively.[1]
Table 1: Synthesis of Indoles and Carbazoles using PIFA
| Substrate | Reagent | Product | Yield (%) | Reference |
| N-Aryl Enamine | PIFA | Indole Derivative | High | [1] |
| 2-Aryl Enaminone | PIFA | Carbazolone | Good | [1] |
Experimental Protocol: PIFA-Mediated Synthesis of Indoles
-
Starting Material: Dissolve the N-aryl enamine (1.0 equiv.) in a suitable dry solvent (e.g., CH2Cl2, MeCN) under an inert atmosphere.
-
Reagent Addition: Add PIFA (1.1-1.5 equiv.) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography.
Diagram 1: General Workflow for Hypervalent Iodine-Mediated Heterocycle Synthesis
Caption: A typical experimental workflow for synthesizing heterocycles using hypervalent iodine reagents.
Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles such as oxazoles, benzoxazoles, and dihydrofurans can be efficiently achieved using hypervalent iodine reagents.[7][8]
Oxidative Cycloisomerization of Propargylamides
PIDA has been utilized for the synthesis of oxazoles through the oxidative cycloisomerization of propargylamides.[1]
Table 2: PIDA-Mediated Synthesis of Oxazoles
| Substrate | Reagent | Product | Yield (%) | Reference |
| Propargylamide | PIDA | Oxazole Derivative | Good | [1] |
Experimental Protocol: PIDA-Mediated Synthesis of Oxazoles
-
Reaction Setup: To a solution of the propargylamide (1.0 equiv.) in an appropriate solvent (e.g., DCE), add PIDA (1.2 equiv.).
-
Heating: Heat the reaction mixture at reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired oxazole derivative.
Diagram 2: Signaling Pathway for Oxidative Cyclization
Caption: A simplified pathway for hypervalent iodine-mediated oxidative cyclization.
Synthesis of Sulfur-Containing Heterocycles
Hypervalent iodine reagents also play a role in the synthesis of sulfur-containing heterocycles like benzothiazoles.
Intramolecular Cyclization of Thiobenzamides
The conversion of thiobenzamides to benzothiazoles can be achieved via intramolecular cyclization of an aryl radical cation generated by a hypervalent iodine reagent.[1]
Table 3: Synthesis of Benzothiazoles
| Substrate | Reagent | Product | Yield (%) | Reference |
| Thiobenzamide | Hypervalent Iodine Reagent | Benzothiazole Derivative | Moderate to Good | [1] |
Experimental Protocol: Synthesis of Benzothiazoles
-
Reaction Mixture: A solution of the thiobenzamide (1.0 equiv.) and the hypervalent iodine reagent (e.g., PIDA, 1.1 equiv.) in a suitable solvent is prepared.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Monitoring: The progress of the reaction is followed by TLC.
-
Work-up: After completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography.
Diagram 3: Logical Relationship of Reagent and Product
Caption: Logical flow from starting materials to the final heterocyclic product.
These notes and protocols provide a foundational understanding of the utility of hypervalent iodine reagents in the synthesis of important heterocyclic compounds. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate scope for specific transformations.
References
- 1. scispace.com [scispace.com]
- 2. chim.it [chim.it]
- 3. dovepress.com [dovepress.com]
- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 8. BJOC - Hypervalent iodine-mediated intramolecular alkene halocyclisation [beilstein-journals.org]
Troubleshooting & Optimization
How to improve the solubility of Ethyl 2-iodylbenzoate in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-iodylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as an IBX-ester, is a hypervalent iodine(V) reagent. It serves as a mild and selective oxidizing agent for a variety of organic transformations, most notably the oxidation of alcohols to aldehydes and ketones. Its improved solubility over its precursor, 2-iodoxybenzoic acid (IBX), makes it a more user-friendly reagent in organic synthesis.
Q2: Why is my this compound not dissolving in the reaction solvent?
The solubility of this compound can be challenging in certain organic solvents. Like many hypervalent iodine reagents, its solubility is influenced by the polarity of the solvent and the potential for intermolecular interactions. For quantitative data on its solubility in common solvents, please refer to the data table below. If you are experiencing solubility issues, consider the troubleshooting guide for potential solutions.
Q3: Are there any safety precautions I should take when working with this compound?
While this compound is generally more stable than its parent compound, IBX, it is still a strong oxidizing agent. It is advisable to handle it with care, avoiding heat, shock, or friction. Always consult the Safety Data Sheet (SDS) for comprehensive safety information.
Q4: Can I use water as a solvent for reactions with this compound?
This compound has moderate solubility in water.[1] Depending on the specific reaction, water or aqueous co-solvent systems may be viable. For reactions requiring strictly anhydrous conditions, the use of water as a solvent is not recommended.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Poor Solubility in a Nonpolar Solvent
Symptoms:
-
The reagent does not fully dissolve, forming a suspension.
-
The reaction is sluggish or does not proceed to completion.
Possible Causes:
-
Inherent low solubility of this compound in nonpolar organic solvents.
-
The concentration of the reagent exceeds its solubility limit in the chosen solvent.
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent where this compound exhibits higher solubility, such as dichloromethane or acetonitrile.[1]
-
Co-solvent System: Introduce a co-solvent to increase the overall polarity of the reaction medium. For example, adding a small amount of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve solubility.
-
Temperature Adjustment: Gently warming the mixture may increase the solubility of the reagent. However, be cautious of the thermal stability of your reactants and the reagent itself.
-
Structural Modification (Advanced): For persistent solubility issues in a specific solvent system, consider synthesizing a derivative of the iodylbenzoate with tailored solubility. Modifying the ester group to a longer or more branched alkyl chain can enhance solubility in less polar solvents.
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
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The starting material is not fully consumed.
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The desired product is obtained in a lower-than-expected yield.
Possible Causes:
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Poor solubility of this compound, leading to a low effective concentration in the reaction mixture.
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Decomposition of the reagent over time.
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The presence of water in a moisture-sensitive reaction.
Solutions:
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Address Solubility: First, ensure the reagent is fully dissolved by applying the solutions from "Issue 1: Poor Solubility in a Nonpolar Solvent."
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Reagent Quality: Use freshly prepared or properly stored this compound. While more stable than IBX, prolonged storage can lead to degradation.
-
Anhydrous Conditions: If the reaction is sensitive to moisture, ensure all solvents and glassware are thoroughly dried.
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its methyl analog in various solvents.
| Compound | Solvent | Solubility (M) | Notes |
| This compound | Dichloromethane | Low (0.003 M for methyl ester) | The ethyl ester is expected to have slightly better solubility than the methyl ester. |
| This compound | Acetonitrile | Moderate | [1] |
| This compound | Water | Moderate | [1] |
| Mthis compound | Dichloromethane | 0.003 | [1] |
| Isopropyl 2-iodylbenzoate | Dichloromethane | 2.9 | Demonstrates effect of ester group modification.[1] |
| t-Butyl 2-iodylbenzoate | Dichloromethane | 0.2 | [1] |
| Phenyl 2-iodylbenzoate | Dichloromethane | 1.7 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a Co-solvent
This protocol provides a general method for using a co-solvent to enhance the solubility of this compound.
Materials:
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This compound
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Primary reaction solvent (e.g., toluene, diethyl ether)
-
Co-solvent (e.g., DMF, DMSO, acetonitrile)
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Reaction vessel
-
Magnetic stirrer
Procedure:
-
To the reaction vessel containing the substrate and the primary reaction solvent, add the required amount of this compound.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent dropwise to the suspension.
-
Continue adding the co-solvent until the this compound is fully dissolved.
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Monitor the total volume of the co-solvent added to ensure it does not exceed a level that might interfere with the reaction or downstream processing (typically 5-10% v/v).
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Once the reagent is dissolved, proceed with the reaction as planned.
Visualizations
References
Technical Support Center: Optimizing Ethyl 2-iodylbenzoate Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for oxidations using Ethyl 2-iodylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oxidation of alcohols to aldehydes and ketones using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inadequate Temperature: The reaction may be too slow at lower temperatures as this compound has limited solubility. 2. Poor Solubility of Reagent: this compound may not be sufficiently dissolved in the chosen solvent to react effectively. 3. Inactive Reagent: The reagent may have degraded due to improper storage or handling. | 1. Increase the reaction temperature. Refluxing in solvents like ethyl acetate or acetonitrile (around 80°C) is often effective. 2. Choose a more suitable solvent. While challenging, options include ethyl acetate, acetonitrile, or DCE at elevated temperatures. 3. Use freshly prepared or properly stored this compound. Store in a cool, dry place away from light. |
| Formation of Carboxylic Acid (Over-oxidation) | 1. Presence of Water: Water in the reaction mixture can lead to the formation of a gem-diol intermediate from the aldehyde, which is then further oxidized to a carboxylic acid. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the initial oxidation can lead to over-oxidation. 3. High Reaction Temperature: Excessively high temperatures can sometimes promote over-oxidation. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. 2. Monitor the reaction progress closely using techniques like TLC. Work up the reaction as soon as the starting material is consumed. 3. Optimize the temperature to the minimum required for a reasonable reaction rate. |
| Formation of Unidentified Side Products | 1. Reaction with Solvent: Some solvents can be oxidized by hypervalent iodine reagents. For example, THF can be oxidized to butyrolactone. 2. Substrate Decomposition: The substrate itself might be unstable under the reaction conditions. 3. Trace Impurities: Impurities in the starting material or reagent can lead to side reactions. | 1. Choose a solvent that is stable to the oxidizing conditions, such as ethyl acetate, acetonitrile, or dichloromethane. 2. Perform the reaction at a lower temperature or for a shorter duration. Consider protecting sensitive functional groups if necessary. 3. Ensure the purity of both the substrate and the this compound. |
| Difficult Work-up and Product Isolation | 1. Incomplete Precipitation of Byproducts: The reduced form of the reagent (ethyl 2-iodobenzoate) and other byproducts may not fully precipitate upon cooling. 2. Product is Water-Soluble: If the desired product has some water solubility, it may be lost during an aqueous work-up. | 1. After cooling the reaction mixture, allow sufficient time for the byproducts to precipitate. Filtration through a pad of celite can aid in removing fine particles. 2. If an aqueous work-up is necessary, extract the aqueous layer multiple times with an appropriate organic solvent to recover the product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound oxidations?
A1: Due to the limited solubility of this compound, the choice of solvent is critical. Ethyl acetate and acetonitrile are commonly used, often at elevated temperatures (e.g., 80°C or reflux) to increase the reagent's solubility and reaction rate. Dichloromethane can also be used, but heating may be required. It is important to avoid solvents that can be oxidized, such as THF.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be compared to a spot of the starting material. The reaction is typically complete when the starting material spot is no longer visible. Staining with an appropriate agent, such as 2,4-dinitrophenylhydrazine (2,4-DNP) which reacts with carbonyl compounds, can help visualize the product.
Q3: Is this compound sensitive to moisture?
A3: While more stable than some other hypervalent iodine reagents, it is good practice to handle this compound in a dry environment and store it in a tightly sealed container to minimize exposure to atmospheric moisture. The presence of water can lead to the undesirable over-oxidation of aldehydes to carboxylic acids.
Q4: What is the typical work-up procedure for these oxidations?
A4: A significant advantage of using this compound is the often straightforward work-up. Upon completion of the reaction, the mixture is typically cooled to room temperature, which causes the reduced byproduct, ethyl 2-iodobenzoate, to precipitate. The solid can then be removed by filtration. The filtrate, containing the product, can then be concentrated under reduced pressure. Further purification, if necessary, can be achieved by column chromatography.
Q5: Can this compound be used for large-scale reactions?
A5: While feasible, scaling up reactions with hypervalent iodine reagents requires careful consideration of safety and heat transfer. The parent compound, 2-iodylbenzoic acid (IBX), is known to be explosive at high temperatures, and while the ester is generally more stable, caution should be exercised. Ensure efficient stirring and temperature control, and consider performing the reaction in a well-ventilated fume hood.
Data Presentation
Table 1: Recommended Solvents and Temperatures for this compound Oxidations
| Solvent | Recommended Temperature | Notes |
| Ethyl Acetate (EtOAc) | Reflux (~77°C) | Good for many primary and secondary alcohols. Byproducts are often insoluble at room temperature. |
| Acetonitrile (MeCN) | 80°C | Effective for dissolving enough reagent to drive the reaction. |
| Dichloromethane (DCM) | Reflux (~40°C) | A less reactive solvent option, may require longer reaction times. |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Equivalents of Oxidant | 1.1 - 1.5 equivalents | Using a slight excess of the oxidant ensures complete conversion of the starting material. For diols, a larger excess (e.g., 2.2 - 3.0 eq.) may be required. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate and reaction temperature. Monitor by TLC. |
| Concentration | 0.1 - 0.5 M | A typical concentration range for these reactions. |
Experimental Protocols
General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde
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Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alcohol (1.0 mmol) and the chosen solvent (e.g., ethyl acetate, 10 mL).
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Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) to the flask.
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Reaction: Heat the reaction mixture to reflux with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated byproducts.
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Isolation: Wash the celite pad with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.
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Purification: If necessary, purify the crude product by silica gel column chromatography.
Visualizations
Technical Support Center: Ethyl 2-Iodylbenzoate for Aldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyl 2-iodylbenzoate for the selective oxidation of primary alcohols to aldehydes. Given the limited direct literature on "this compound," this guide draws upon established principles and experimental data for closely related hypervalent iodine reagents, particularly esters of 2-iodylbenzoic acid (IBX-esters).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a hypervalent iodine(V) reagent. These compounds are employed as mild and selective oxidizing agents in organic synthesis. Its primary application is the oxidation of primary alcohols to aldehydes, minimizing the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents.
Q2: What is the key advantage of using this compound over other oxidizing agents for aldehyde synthesis?
The principal advantage of using hypervalent iodine reagents like this compound is their high selectivity for the oxidation of primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid.[1] This is particularly crucial when working with sensitive substrates or complex molecules where preserving the aldehyde functionality is essential.
Q3: How does this compound prevent the over-oxidation of aldehydes?
The mechanism of aldehyde oxidation to carboxylic acids often involves the formation of a hydrate intermediate in the presence of water.[2][3] By conducting the reaction under anhydrous conditions, the formation of this hydrate is suppressed, thus preventing further oxidation to the carboxylic acid. Hypervalent iodine reagents are typically used in non-aqueous solvents, which aids in stopping the oxidation at the aldehyde stage.
Q4: What are the typical reaction conditions for an oxidation using an IBX-ester like this compound?
Generally, the oxidation of alcohols using IBX-esters is carried out under mild conditions. A typical procedure involves dissolving the alcohol in a suitable anhydrous organic solvent, followed by the addition of the IBX-ester. The reaction may sometimes require the presence of a catalyst, such as trifluoroacetic acid or boron trifluoride etherate, to proceed efficiently.[4][5]
Q5: Are there any safety precautions I should be aware of when handling this compound?
While specific data for this compound is not available, it is important to note that its parent compound, 2-iodylbenzoic acid (IBX), is known to be explosive under impact or when heated above 200°C.[6] It is prudent to handle all hypervalent iodine reagents with care. Avoid heating the solid material and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Alcohol | 1. Insufficient reactivity of the substrate. 2. Poor solubility of the reagent. 3. Deactivated catalyst (if used). 4. Low reaction temperature. | 1. Consider the addition of a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) or a Brønsted acid (e.g., trifluoroacetic acid) to activate the reagent.[4][5] 2. While IBX itself has low solubility in many common organic solvents, its esters are generally more soluble.[7] Try a different anhydrous solvent in which the reagent is more soluble. 3. Use a fresh batch of catalyst. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Over-oxidation to Carboxylic Acid | 1. Presence of water in the reaction mixture. 2. Reaction time is too long. 3. Reaction temperature is too high. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which can be further oxidized.[2][3] 2. Monitor the reaction progress by TLC or GC/MS and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature. |
| Formation of Undesired Side Products | 1. Reaction with other functional groups in the substrate. 2. Decomposition of the reagent. | 1. Hypervalent iodine reagents are generally chemoselective, but sensitive functional groups may still react. Protect susceptible functional groups if necessary. 2. Ensure the reagent is of high purity and has been stored correctly, protected from light and moisture. |
| Difficult Product Isolation | 1. The reduced form of the reagent (an iodoarene) is co-eluting with the product. | 1. The reduced iodoarene byproduct is generally non-polar. Employing a more polar solvent system during chromatography can help in separating it from the desired aldehyde. In some cases, a liquid-liquid extraction with a non-polar solvent can be used to remove the byproduct before chromatography. |
Experimental Protocols
General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using an IBX-Ester:
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To a solution of the primary alcohol (1.0 mmol) in an anhydrous solvent (e.g., chloroform, dichloromethane, or acetonitrile; 5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.1-1.5 mmol).
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If required, add a catalytic amount of an activator such as trifluoroacetic acid or BF₃·Et₂O (0.1-0.2 mmol).[4][5]
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Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Visualizations
Caption: Selective oxidation pathway of a primary alcohol to an aldehyde using this compound under anhydrous conditions, and the potential over-oxidation pathway in the presence of water.
Caption: A logical workflow for troubleshooting common issues encountered during the oxidation of alcohols with this compound.
References
- 1. Hypervalent Iodine Compounds [organic-chemistry.org]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]
Managing Reaction Exotherms with Ethyl 2-iodylbenzoate: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms when using Ethyl 2-iodylbenzoate. Due to the limited availability of specific data on this compound, this guide draws upon general principles for handling potentially energetic materials and data from analogous hypervalent iodine compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase (Runaway Reaction) | - Inadequate cooling or heat transfer. - Addition rate of reagents is too fast. - Incorrect solvent with low boiling point. - Higher than expected concentration of reactants. | - Immediately cease addition of all reagents. - Enhance cooling by lowering the bath temperature or adding a cooling medium (e.g., dry ice). - If the reaction is in a flask, raise it from the heating mantle or bath. - Prepare for emergency quenching by having a suitable quenching agent ready. |
| Localized Hotspots | - Poor mixing or stirring. - Heterogeneous reaction mixture. | - Increase the stirring rate to improve homogeneity. - Ensure the stirrer is appropriately sized and positioned for the reaction vessel. - If solids are present, consider using a more powerful overhead stirrer. |
| Gas Evolution | - Decomposition of this compound or other reagents. - Secondary reactions occurring at elevated temperatures. | - Ensure the reaction is conducted in a well-ventilated fume hood. - Do not perform the reaction in a sealed vessel. Use a system that allows for pressure release, such as a bubbler. - Monitor off-gassing and have appropriate scrubbing solutions available if necessary. |
| Unexpected Color Change | - Formation of decomposition byproducts. - Presence of impurities. | - Stop the reaction and analyze a sample to identify the cause. - Review the purity of starting materials. - Consider if the color change is accompanied by a temperature increase, which could indicate decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific data for this compound is scarce, it is prudent to treat it as a potentially energetic material. Hypervalent iodine compounds, particularly those containing the iodyl group (-IO2), can be thermally unstable and may decompose exothermically, posing a risk of a runaway reaction or explosion, especially upon heating or in the presence of certain catalysts.
Q2: How can I assess the thermal stability of my reaction involving this compound?
A2: Before performing a large-scale reaction, it is highly recommended to conduct a thermal hazard assessment using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). These methods can help determine the onset temperature of decomposition and the amount of heat released.
Q3: What are the best practices for controlling the temperature of a reaction with this compound?
A3: Employ robust temperature control measures. This includes using a reliable cooling bath (e.g., cryostat), ensuring efficient stirring, and adding reagents slowly and in a controlled manner. For larger scale reactions, consider using a jacketed reactor with automated temperature control.
Q4: What solvents are recommended for reactions involving this compound?
A4: Choose a solvent with a high boiling point to provide a wider temperature window for safe operation. The solvent should also be inert to the reactants and products. Avoid solvents that can form explosive mixtures with oxidizing agents.
Q5: What should I do in the event of a thermal runaway?
A5: Follow your laboratory's emergency procedures. In general, this involves stopping the addition of reagents, maximizing cooling, and, if safe to do so, quenching the reaction with a pre-determined and tested quenching agent. Evacuate the area if the situation cannot be controlled.
Experimental Protocols
Protocol 1: Small-Scale Thermal Hazard Evaluation using DSC
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Sample Preparation: Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan.
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Instrument Setup: Place the sealed pan in the DSC instrument.
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Thermal Program: Heat the sample at a controlled rate (e.g., 2-10 °C/min) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 250 °C).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events and to quantify the heat of decomposition (ΔHd).
Protocol 2: Controlled Laboratory Scale Reaction
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet/outlet connected to a bubbler. Place the vessel in a cooling bath.
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Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: Charge the reactor with the solvent and other reactants, excluding this compound.
-
Cooling: Cool the reaction mixture to the desired starting temperature.
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Controlled Addition: Add a solution of this compound dropwise from the dropping funnel at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ±2 °C).
-
Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.
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Quenching: Once the reaction is complete, cool the mixture and slowly add a suitable quenching agent (e.g., a solution of sodium thiosulfate) to safely neutralize any remaining oxidizing species.
Data Presentation
Table 1: Hypothetical Thermal Stability Data for this compound
| Parameter | Value | Method |
| Onset Decomposition Temperature (Tonset) | 150 °C | DSC (10 °C/min) |
| Heat of Decomposition (ΔHd) | -250 J/g | DSC |
| Temperature of Maximum Decomposition Rate (Tmax) | 175 °C | DSC |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for managing potential reaction exotherms.
Caption: Decision tree for troubleshooting common issues.
Technical Support Center: Troubleshooting Low Yields in Ethyl 2-Iodylbenzoate Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during organic synthesis reactions mediated by Ethyl 2-iodylbenzoate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, it is crucial to systematically evaluate several key factors. Begin with the following:
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Reagent Quality: Verify the purity of your this compound. Impurities can significantly impact reactivity.
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Reaction Setup: Ensure all glassware was scrupulously dried, as moisture can decompose the reagent and interfere with the reaction.
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Stoichiometry: Carefully re-calculate and re-weigh your reactants. An incorrect ratio of substrate to oxidant is a frequent cause of incomplete conversion.
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Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) to determine if the reaction has gone to completion, stalled, or resulted in side products.
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound is critical for its reactivity. Here are a few methods to assess its quality:
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Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
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Spectroscopy:
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¹H NMR: Check for the absence of signals from impurities, such as the starting materials (2-iodobenzoic acid ethyl ester) or residual solvents.
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IR Spectroscopy: Verify the presence of the characteristic I=O stretching frequencies.
-
-
Titration: An iodometric titration can be used to determine the active iodine content, providing a quantitative measure of the oxidant's strength.
Q3: My starting material is not fully consumed, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can stem from several sources:
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Insufficient Reagent: The stoichiometry of the reaction might require an excess of this compound. Consider increasing the equivalents of the oxidant.
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Reagent Decomposition: this compound can be sensitive to moisture and light. Improper storage or handling can lead to its degradation and reduced activity.
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Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
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Poor Solubility: Ensure that both the substrate and the oxidant are sufficiently soluble in the chosen solvent at the reaction temperature.
Q4: I am observing the formation of significant amounts of byproducts. What are the likely side reactions?
A4: A common side reaction in oxidations of primary alcohols is over-oxidation to the corresponding carboxylic acid. Other potential side reactions can be substrate-dependent and may include rearrangement or fragmentation pathways. Careful analysis of the crude reaction mixture by LC-MS or GC-MS can help identify the structures of the major byproducts and provide insight into the undesired reaction pathways.
Troubleshooting Guides
Guide 1: Low or No Conversion of Starting Material
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no conversion in your this compound mediated reaction.
Table 1: Troubleshooting Low Conversion
| Potential Cause | Recommended Action | Expected Outcome |
| Impure this compound | Purify the reagent by recrystallization. | Increased conversion and yield. |
| Inactive Reagent | Perform an activity assay (e.g., titration) or use a fresh batch. | Restoration of expected reactivity. |
| Inappropriate Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | Increased reaction rate and conversion. |
| Poor Solvent Choice | Select a solvent in which both the substrate and oxidant are soluble. | Homogeneous reaction mixture and improved kinetics. |
| Insufficient Reaction Time | Extend the reaction time and monitor for completion. | Complete consumption of starting material. |
| Unreactive Substrate | Consider using a more powerful oxidizing agent or a different synthetic route. | Successful conversion to the desired product. |
Guide 2: Formation of Significant Byproducts
This guide helps to identify and mitigate the formation of unwanted side products in your reaction.
Table 2: Troubleshooting Byproduct Formation
| Potential Cause | Recommended Action | Expected Outcome |
| Over-oxidation | Reduce the equivalents of this compound. Decrease reaction temperature and/or time. | Minimized formation of carboxylic acid from primary alcohols. |
| Substrate Decomposition | Run the reaction at a lower temperature. Ensure the reaction is not exposed to light if the substrate is light-sensitive. | Reduced formation of degradation products. |
| Side Reactions with Solvent | Choose a more inert solvent. | Elimination of solvent-derived byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry, potentially using the substrate as the limiting reagent. | Increased selectivity for the desired product. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for the purification of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
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Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or ethyl acetate) in an Erlenmeyer flask.
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Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods to minimize decomposition.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Model Oxidation of Benzyl Alcohol
This protocol provides a starting point for the oxidation of a primary alcohol using this compound.
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Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).
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Solvent Addition: Dissolve the benzyl alcohol in a suitable solvent (e.g., 5 mL of acetonitrile).
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Reagent Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
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Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
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Workup:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
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Purification: Purify the crude product by flash column chromatography on silica gel.
Table 3: Influence of Reaction Parameters on Benzyl Alcohol Oxidation
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
| Temperature | Room Temperature | 50 °C | 80 °C | Higher temperatures generally increase the reaction rate but may also lead to more byproducts. |
| Equivalents of Oxidant | 1.1 eq | 1.5 eq | 2.0 eq | Increasing equivalents can drive the reaction to completion but also increases the risk of over-oxidation. |
| Solvent | Acetonitrile | Dichloromethane | Toluene | Solvent polarity can influence reaction rate and selectivity. Acetonitrile is a common choice for these reactions. |
This technical support center is intended to provide general guidance. Optimal reaction conditions and troubleshooting strategies may vary depending on the specific substrate and experimental setup. Always consult the relevant literature and perform small-scale optimization experiments.
Technical Support Center: Purification Strategies for Products from Ethyl 2-iodylbenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products obtained from using Ethyl 2-iodylbenzoate as an oxidizing agent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: Presence of a White Precipitate in the Reaction Mixture
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Question: After my reaction with this compound is complete, I observe a significant amount of white precipitate. What is this solid and how do I remove it?
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Answer: The white precipitate is the reduced byproduct of the oxidant, which is primarily Ethyl 2-iodobenzoate. This byproduct is often poorly soluble in many reaction solvents, causing it to precipitate out as the reaction progresses.
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Recommended Action:
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Filtration: The most straightforward method to remove the bulk of the Ethyl 2-iodobenzoate byproduct is by filtration. Diluting the reaction mixture with a solvent in which your product is soluble but the byproduct is not (e.g., diethyl ether or hexanes) can enhance the precipitation and lead to a more effective separation.
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Solvent Choice for Filtration: It is crucial to select a solvent that ensures your desired product remains in the filtrate.
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Washing the Filter Cake: Wash the collected solid with a small amount of the same solvent to recover any trapped product.
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-
Issue 2: A Gummy or Oily Residue Complicates Purification
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Question: During workup, the byproduct from my this compound reaction forms a sticky gum or oil that traps my product and makes separation difficult. How can I resolve this?
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Answer: The formation of a gummy residue is a common issue when working with hypervalent iodine reagents. This can be due to the nature of the byproduct or incomplete reaction.
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Recommended Action:
-
Aqueous Wash with Base: A common and effective technique is to perform an aqueous workup with a mild base. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) can help to break down the gummy residue and convert the iodine byproduct into more easily removable, water-soluble species.
-
Solvent Considerations: Ensure your desired product is stable to basic conditions before employing this method.
-
-
Issue 3: Product Contaminated with Starting Material or Byproduct After Column Chromatography
-
Question: Even after column chromatography, my product is still contaminated with unreacted this compound or the Ethyl 2-iodobenzoate byproduct. What can I do to improve the separation?
-
Answer: Co-elution of the product with the starting material or byproduct can occur if their polarities are similar.
-
Recommended Action:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve better separation. Using a less polar solvent system initially can help to hold the more polar iodine compounds on the column while your product elutes.
-
Pre-Chromatography Workup: A thorough workup before chromatography is crucial. Ensure that the majority of the iodine-containing compounds are removed by filtration and/or aqueous washes as described in the previous sections.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions using this compound?
A1: The primary byproduct is the reduced form of the reagent, Ethyl 2-iodobenzoate . Depending on the reaction conditions and workup, hydrolysis of the ester can lead to the formation of 2-iodobenzoic acid .
Q2: Is an aqueous workup always necessary?
A2: Not always, but it is highly recommended. An aqueous wash, particularly with a mild base like sodium bicarbonate, helps to remove the majority of the iodine-containing byproducts and any acidic impurities. This significantly simplifies subsequent purification steps like column chromatography.
Q3: Can I use other bases besides sodium bicarbonate for the aqueous wash?
A3: Yes, other mild bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used. Stronger bases like sodium hydroxide (NaOH) can also be effective, but you must first confirm that your product is stable under these more basic conditions, as they can potentially cause hydrolysis or other side reactions.
Q4: How can I confirm that all the iodine byproducts have been removed?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the removal of byproducts. Spot the crude reaction mixture, the filtrate after precipitation, and the organic layer after aqueous washes. Staining the TLC plate with an appropriate stain (e.g., potassium permanganate) can help visualize the iodine-containing compounds. Additionally, ¹H NMR spectroscopy can be used to check for the characteristic aromatic signals of the iodine byproducts in your purified product.
Data Presentation
Table 1: Solubility of Key Compounds in Common Solvents
| Compound | Water | Diethyl Ether | Hexanes | Ethyl Acetate | Dichloromethane |
| Ethyl 2-iodobenzoate | Insoluble | Soluble | Soluble | Soluble | Soluble |
| 2-Iodobenzoic Acid | Sparingly Soluble | Soluble | Insoluble | Soluble | Soluble |
| Typical Organic Product | Insoluble | Soluble | Soluble | Soluble | Soluble |
This table provides a general guide. The solubility of your specific product may vary.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Reactions
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). This will often cause the Ethyl 2-iodobenzoate byproduct to precipitate. Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated solids. Wash the filter cake with a small amount of the same solvent to recover any entrained product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Brine (saturated aqueous NaCl solution) (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Further Purification: The resulting crude product can then be further purified by column chromatography, recrystallization, or distillation as required.
Mandatory Visualization
Caption: Experimental workflow for the purification of products from this compound reactions.
Deactivation of Ethyl 2-iodylbenzoate and catalyst poisoning.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ethyl 2-iodylbenzoate, a hypervalent iodine(V) reagent, in chemical synthesis. Due to the limited availability of specific data for this compound, this guide also draws upon information for related aryl iodylbenzoates and general principles of hypervalent iodine chemistry and catalyst interactions.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
Question: My reaction using this compound as an oxidant is not proceeding to completion, or I am observing very low yields of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to reaction failure or low yields when using this compound. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Reagent Quality and Stability:
-
Decomposition: Hypervalent iodine reagents can be sensitive to heat, light, and moisture. This compound may decompose over time, losing its oxidative capacity.
-
Action: Use freshly prepared or properly stored reagent. It is advisable to verify the purity of the reagent by techniques such as NMR spectroscopy if decomposition is suspected.
-
-
Impurities: Impurities in the starting materials, solvents, or the this compound itself can interfere with the reaction.
-
Action: Ensure all reagents and solvents are of high purity and are appropriately dried.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the activation of this compound or too high, leading to its rapid decomposition or side reactions.
-
Action: Screen a range of temperatures to find the optimal balance between reaction rate and reagent stability.
-
-
Solvent: The choice of solvent is crucial. Poor solubility of this compound or other reactants can hinder the reaction. Some solvents may also react with the oxidant.
-
Action: Consult literature for suitable solvents for similar hypervalent iodine-mediated reactions. Common solvents include acetonitrile, dichloromethane, and fluorinated alcohols. Perform solubility tests before setting up the reaction.
-
-
Incorrect Stoichiometry: An incorrect ratio of oxidant to substrate or catalyst can lead to incomplete conversion.
-
Action: Carefully check all calculations and consider optimizing the stoichiometry. It is common to use a slight excess of the hypervalent iodine reagent.
-
-
-
Catalyst-Related Issues (if applicable):
-
Catalyst Poisoning: Iodide or other iodine species generated from the reduction of this compound can act as catalyst poisons, particularly for palladium and other transition metal catalysts.[1][2] These species can bind strongly to the metal center, inhibiting its catalytic activity.
-
Action:
-
Increase the catalyst loading to compensate for the poisoned species.
-
Add additives that can scavenge iodide, such as silver salts (e.g., AgOAc, Ag₂CO₃), although this can complicate purification.
-
Choose a catalyst system that is known to be more resistant to iodide poisoning.
-
-
-
Logical Flowchart for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Reactions
Question: I am using this compound as a stoichiometric oxidant in a palladium-catalyzed cross-coupling reaction, and I observe a rapid loss of catalytic activity. What is the likely cause and how can I mitigate this?
Answer:
The most probable cause of catalyst deactivation in this scenario is catalyst poisoning by iodine-containing species .
Mechanism of Poisoning:
The reduction of this compound (ArIO₂) during the catalytic cycle releases lower-valent iodine species, such as iodides (I⁻). These iodide anions are soft Lewis bases and can coordinate strongly to soft Lewis acidic metal centers like palladium.[1] This coordination can lead to the formation of stable, catalytically inactive palladium-iodide complexes, effectively removing the active catalyst from the reaction cycle.
Visualizing the Poisoning Pathway:
Caption: Palladium catalyst poisoning by iodide.
Mitigation Strategies:
| Strategy | Description | Considerations |
| Use of Additives | Additives such as silver(I) salts (e.g., AgOAc, Ag₂CO₃, AgTFA) can be used to precipitate iodide ions as insoluble silver iodide (AgI), preventing their coordination to the palladium catalyst. | May introduce heterogeneity, complicate product purification, and potentially interfere with the desired reaction. Stoichiometric amounts are often required. |
| Ligand Modification | Employing bulky, electron-rich phosphine ligands on the palladium center can sometimes sterically hinder the coordination of iodide or electronically disfavor the formation of stable Pd-I complexes. | Ligand choice is highly reaction-dependent and may require extensive screening. |
| Alternative Oxidants | If feasible, consider using alternative hypervalent iodine reagents that may have different reduction potentials or release less problematic byproducts. | The reactivity and selectivity of the oxidant are critical and may not be interchangeable. |
| Slow Addition | Adding the this compound solution slowly over the course of the reaction can help maintain a low steady-state concentration of iodide, potentially reducing the rate of catalyst poisoning. | May not be effective if the poisoning is rapid and irreversible. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Q2: Is this compound explosive?
A2: Some hypervalent iodine(V) compounds, such as 2-iodoxybenzoic acid (IBX), are known to be explosive under certain conditions (e.g., upon impact or heating). Although there are no specific reports on the explosive nature of this compound, it is crucial to handle it with care. Avoid heating the solid material, and always perform reactions behind a blast shield, especially when working on a larger scale.
Q3: Can I monitor the decomposition of this compound?
A3: Yes. ¹H NMR spectroscopy can be a useful tool to assess the purity and stability of your sample over time. The appearance of new aromatic signals or changes in the integration of the ethyl group protons could indicate decomposition to the corresponding iodo- or iodoso-species.
Q4: What are the typical byproducts of reactions involving this compound?
A4: The primary byproduct from the reduction of this compound is Ethyl 2-iodobenzoate. Depending on the reaction conditions, further reduction to other iodine-containing aromatics is possible. These byproducts can sometimes complicate product purification.
Experimental Protocols
Note: Detailed, validated experimental protocols for the synthesis and application of this compound are not widely available in the reviewed literature. The following are generalized procedures based on the synthesis and use of related aryl iodylbenzoates.
General Protocol for the Synthesis of an Aryl Iodylbenzoate
This protocol is adapted from methods used for the synthesis of other aryl iodylbenzoates and should be considered a starting point for the synthesis of this compound, requiring optimization.
Workflow for Aryl Iodylbenzoate Synthesis:
Caption: General synthesis workflow for aryl iodylbenzoates.
Procedure:
-
Dissolution: Dissolve Ethyl 2-iodobenzoate in a suitable solvent mixture, such as acetonitrile and water.
-
Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate), portion-wise while monitoring the temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the excess oxidant with a reducing agent (e.g., sodium sulfite solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Disclaimer: This technical support guide is intended for informational purposes only and is based on available scientific literature for related compounds. Users should always consult primary literature and exercise appropriate safety precautions when handling chemicals. The absence of specific data for this compound necessitates careful and small-scale experimentation before proceeding with larger-scale reactions.
References
Validation & Comparative
A Head-to-Head Comparison: Ethyl 2-iodylbenzoate (as an IBX-Ester) vs. 2-Iodoxybenzoic Acid (IBX) for Alcohol Oxidation
In the realm of synthetic organic chemistry, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. For decades, 2-Iodoxybenzoic acid (IBX) has been a widely used reagent for this purpose, valued for its mildness and high selectivity. However, its practical application is often hampered by its poor solubility in common organic solvents. This has led to the development of more soluble derivatives, such as esters of IBX. This guide provides a detailed comparison of the performance of Ethyl 2-iodylbenzoate, as a representative of IBX-esters, and the parent compound, IBX, in the oxidation of alcohols, supported by experimental data and protocols.
Executive Summary
The primary advantage of IBX-esters, including Ethyl 2-iodoxybenzoate, over IBX is their significantly improved solubility in a range of common organic solvents, which allows for homogenous reaction conditions and simplifies product isolation.[1] While IBX is largely insoluble in solvents other than DMSO, its esters can be effectively used in solvents like dichloromethane and acetonitrile.[1] This improved solubility often translates to faster reaction times and broader applicability. However, the use of IBX-esters frequently necessitates the presence of an acid catalyst, such as trifluoroacetic acid or boron trifluoride etherate, to achieve efficient oxidation.[1][2] In contrast, IBX can often be used without a catalyst, particularly at elevated temperatures.
Structural and Mechanistic Overview
Both IBX and its esters are hypervalent iodine(V) reagents that facilitate the oxidation of alcohols. The generally accepted mechanism involves the formation of an intermediate iodic ester, followed by a rate-determining "hypervalent twist" and subsequent elimination to yield the carbonyl compound and the reduced iodoso-species.
Caption: Structural relationship and general workflow for alcohol oxidation using IBX and its ester derivatives.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of IBX and a representative IBX-ester (isopropyl 2-iodoxybenzoate, as detailed data for the ethyl ester in a comparative context is less available) in the oxidation of various alcohols.
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst | Reference |
| Benzyl Alcohol | IBX | EtOAc | 80 | 1.5 | 95 | None | J. Org. Chem. 2002, 67, 3001-3003 |
| Benzyl Alcohol | Isopropyl 2-iodoxybenzoate | CH2Cl2 | rt | 2 | >95 | BF3·OEt2 | J. Org. Chem. 2005, 70, 5779-5789 |
| 1-Phenylethanol | IBX | EtOAc | 80 | 2 | 92 | None | J. Org. Chem. 2002, 67, 3001-3003 |
| 1-Phenylethanol | Isopropyl 2-iodoxybenzoate | CH2Cl2 | rt | 2 | >95 | BF3·OEt2 | J. Org. Chem. 2005, 70, 5779-5789 |
| Cyclohexanol | IBX | EtOAc | 80 | 2 | 91 | None | J. Org. Chem. 2002, 67, 3001-3003 |
| Cyclohexanol | Isopropyl 2-iodoxybenzoate | CH2Cl2 | rt | 2 | >90 | BF3·OEt2 | J. Org. Chem. 2005, 70, 5779-5789 |
| Cinnamyl Alcohol | IBX | EtOAc | 80 | 1 | 96 | None | J. Org. Chem. 2002, 67, 3001-3003 |
| Cinnamyl Alcohol | Isopropyl 2-iodoxybenzoate | CH2Cl2 | rt | 2 | >95 | BF3·OEt2 | J. Org. Chem. 2005, 70, 5779-5789 |
Experimental Protocols
Synthesis of Ethyl 2-iodoxybenzoate
A general and efficient method for the preparation of IBX-esters involves the hypochlorite oxidation of the corresponding 2-iodobenzoate esters.
Procedure:
-
To a vigorously stirred suspension of ethyl 2-iodobenzoate (5 mmol) in dichloromethane (20 mL), add a solution of sodium hypochlorite (bleach, 5% NaOCl, 15 mL).
-
Add acetic acid (5 mL) dropwise over 10 minutes at room temperature.
-
Stir the resulting mixture overnight.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic fractions, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield Ethyl 2-iodoxybenzoate.[1]
General Procedure for Alcohol Oxidation with an IBX-Ester
Procedure:
-
To a solution of the alcohol (1 mmol) in dichloromethane (10 mL), add the IBX-ester (e.g., isopropyl 2-iodoxybenzoate, 1.1 mmol).
-
Add a catalytic amount of boron trifluoride etherate (BF3·OEt2, 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
General Procedure for Alcohol Oxidation with IBX
Procedure:
-
To a solution of the alcohol (1 mmol) in ethyl acetate (7 mL), add IBX (1.5 mmol).
-
Heat the suspension to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reagent Selection
Caption: Decision workflow for selecting between IBX and an IBX-ester for alcohol oxidation.
Conclusion
Both 2-Iodoxybenzoic acid (IBX) and its ester derivatives, such as Ethyl 2-iodoxybenzoate, are effective reagents for the selective oxidation of alcohols. The choice between them hinges on practical considerations. IBX-esters offer the significant advantage of solubility in common organic solvents, facilitating easier reaction setup and workup. However, they often require an acid catalyst. IBX, while poorly soluble, can be effective without a catalyst, especially at higher temperatures, and avoids the need for potentially sensitive substrates to be exposed to acidic conditions. For researchers and professionals in drug development, the improved handling and broader solvent scope of IBX-esters may offer a more versatile and scalable option for alcohol oxidation.
References
A Comparative Guide: Ethyl 2-Iodylbenzoate and its Analogs vs. Chromium-Based Oxidants in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. For decades, chromium-based reagents like Pyridinium Chlorochromate (PCC) and the Jones reagent have been mainstays in the synthetic chemist's toolbox. However, growing concerns over their toxicity and environmental impact have spurred the adoption of milder and more sustainable alternatives. Among these, hypervalent iodine(V) reagents, particularly derivatives of 2-iodoxybenzoic acid (IBX) such as Ethyl 2-iodylbenzoate and the widely used Dess-Martin Periodinane (DMP), have emerged as powerful and selective oxidants.
This guide provides an objective comparison of the performance, advantages, and disadvantages of this compound and its analogs against traditional chromium-based oxidants, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The choice of an oxidizing agent is often dictated by factors such as yield, reaction time, selectivity, and ease of workup. The following table summarizes the performance of hypervalent iodine reagents and chromium-based oxidants in the oxidation of representative primary and secondary alcohols.
| Substrate | Oxidant | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Benzyl Alcohol | 2-Iodoxybenzoic Acid (IBX) | DMSO, 80-90 °C | 1-2 h | >95% | [1] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 2-4 h | ~85% | [2] | |
| Geraniol | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | 1.5 h | 92% | [3] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt, microwave | 5 min | 85% | [4] | |
| Cholesterol | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | 2 h | >90% | [3][5] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, rt | 5 min | High | [6] |
Key Advantages of this compound and its Analogs
Hypervalent iodine reagents, including this compound, IBX, and DMP, offer several distinct advantages over their chromium-based counterparts:
-
Mild Reaction Conditions: Oxidations with hypervalent iodine reagents are typically carried out under neutral or mildly acidic conditions at room temperature, preserving sensitive functional groups that might be compromised by the harsh acidic environment of many chromium-based oxidations.[3][7]
-
High Selectivity (Chemoselectivity): These reagents exhibit remarkable chemoselectivity, oxidizing alcohols in the presence of other sensitive functionalities such as sulfides, vinyl ethers, and secondary amides.[3] This selectivity is often difficult to achieve with less discriminating chromium oxidants.
-
Reduced Toxicity and Environmental Impact: Hypervalent iodine compounds are significantly less toxic than chromium(VI) reagents, which are known carcinogens.[6] The byproducts of iodine-based oxidations are also more environmentally benign, simplifying waste disposal.
-
Simplified Workup Procedures: The reduced form of IBX and its derivatives is often insoluble in the reaction solvent and can be removed by simple filtration.[3] This contrasts with the often tedious aqueous workups required to remove chromium salts.
-
Higher Yields and Shorter Reaction Times: In many cases, hypervalent iodine oxidants provide higher yields of the desired carbonyl compound in shorter reaction times compared to chromium-based methods.[3]
Drawbacks of Chromium-Based Oxidants
The use of chromium-based oxidants is increasingly scrutinized due to several significant disadvantages:
-
High Toxicity: Hexavalent chromium (Cr(VI)) compounds are classified as human carcinogens. Their handling requires stringent safety precautions to minimize exposure.[6]
-
Hazardous Waste Generation: Chromium-mediated oxidations generate stoichiometric amounts of chromium waste, which is hazardous and requires specialized and costly disposal procedures.
-
Harsh Reaction Conditions: Many chromium-based oxidations, such as the Jones oxidation, are conducted in strong acid, which can lead to side reactions and is incompatible with acid-sensitive substrates.
-
Over-oxidation: Primary alcohols can be over-oxidized to carboxylic acids, particularly with stronger chromium reagents like the Jones reagent, reducing the yield of the desired aldehyde.[6][8]
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the oxidation of a primary alcohol using Dess-Martin Periodinane (a close analog of this compound) and Pyridinium Chlorochromate are presented below.
Protocol 1: Oxidation of Geraniol using Dess-Martin Periodinane (DMP)
Materials:
-
Geraniol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of geraniol (1.0 eq) in dichloromethane (CH₂Cl₂) is added Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature under a nitrogen atmosphere.[3]
-
The reaction mixture is stirred vigorously at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[9]
-
Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The mixture is stirred until the solid dissolves, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to afford the crude geranial, which can be further purified by column chromatography.
Protocol 2: Oxidation of Geraniol using Pyridinium Chlorochromate (PCC)
Materials:
-
Geraniol
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite® (or silica gel) in dichloromethane (CH₂Cl₂) is added a solution of geraniol (1.0 eq) in dichloromethane at room temperature.[2]
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by TLC. A black, tarry precipitate will form as the reaction proceeds.[2]
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite® or silica gel to remove the chromium salts.
-
The filter cake is washed with additional diethyl ether.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield pure geranial.
Mechanistic Insights and Visualizations
The distinct mechanisms of action for hypervalent iodine and chromium-based oxidants underpin their differing selectivities and reaction characteristics.
Oxidation Mechanism of Alcohols using Dess-Martin Periodinane
The oxidation with DMP proceeds through a ligand exchange at the hypervalent iodine center, followed by an intramolecular elimination.
Caption: Oxidation of a primary alcohol with Dess-Martin Periodinane.
General Oxidation Pathway for Chromium(VI) Reagents
Chromium(VI) oxidations typically involve the formation of a chromate ester, followed by an E2-like elimination.
Caption: General mechanism for the oxidation of a primary alcohol using Cr(VI).
Conclusion
For researchers and professionals in drug development and fine chemical synthesis, the advantages of using this compound and its analogs, such as IBX and DMP, are compelling. Their mild reaction conditions, high selectivity, reduced toxicity, and simplified workup procedures offer significant improvements over traditional chromium-based oxidants. While cost and potential explosivity (for neat IBX and DMP) are factors to consider, the benefits in terms of efficiency, safety, and environmental responsibility often outweigh these concerns, making hypervalent iodine reagents a superior choice for modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
Greener Oxidations: Ethyl 2-iodylbenzoate Outperforms Heavy Metal Alternatives
A comprehensive review of the environmental impact of Ethyl 2-iodylbenzoate compared to traditional heavy metal oxidants reveals a clear advantage for the hypervalent iodine reagent, offering a safer and more sustainable choice for chemical synthesis in the pharmaceutical and research industries.
This compound, a member of the hypervalent iodine family of compounds, presents a compelling case for replacing hazardous heavy metal oxidants like chromium(VI) and manganese(VII) reagents. This guide provides a detailed comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their oxidation reactions. The primary benefits of using this compound and related hypervalent iodine reagents lie in their significantly lower toxicity, milder reaction conditions, and the potential for recycling the iodine-containing byproducts, thereby reducing the overall environmental footprint.
Quantitative Comparison of Oxidizing Agents
To illustrate the performance differences, the following tables summarize key metrics for the oxidation of a model substrate, benzyl alcohol, to benzaldehyde.
| Oxidant | Reaction Conditions | Yield (%) | Reaction Time (h) | Byproducts | Reference |
| Dess-Martin Periodinane (DMP)¹ | CH₂Cl₂, Room Temperature | ~95% | 0.5 - 2 | 2-Iodoxybenzoic acid (IBX) acetate, Acetic Acid | [1][2] |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | ~70-80% | 1 - 2 | Cr(IV) species, Pyridinium chloride | [3][4] |
| Potassium permanganate (KMnO₄) | Basic conditions | Variable | Variable | Manganese dioxide (MnO₂) | [1] |
¹Dess-Martin Periodinane is a close structural and functional analogue of this compound.
Environmental and Safety Profile
The environmental and safety profiles of these oxidants and their byproducts differ starkly.
| Compound | Toxicity and Environmental Impact |
| This compound & Byproducts | |
| This compound / IBX | Considered less toxic than heavy metal counterparts. However, IBX is reported to be impact-sensitive and can be explosive at elevated temperatures.[5] |
| 2-Iodobenzoic acid | Harmful if swallowed and causes skin and eye irritation.[6] |
| Heavy Metal Oxidants & Byproducts | |
| Chromium(VI) compounds (e.g., PCC) | Known human carcinogens, highly toxic, and pose significant environmental disposal challenges.[7] |
| Chromium(IV) species | Toxic chromium waste that requires specialized and costly disposal procedures.[8] |
| Potassium permanganate (KMnO₄) | A strong oxidant that can be harmful. |
| Manganese dioxide (MnO₂) | Can have effects on the lungs and central nervous system with prolonged exposure.[9] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and safety. Below are representative protocols for the oxidation of an alcohol using a hypervalent iodine reagent and a heavy metal oxidant.
Oxidation of Benzyl Alcohol using Dess-Martin Periodinane (DMP)
Materials:
-
Benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 0.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Oxidation of Cyclohexanol using Potassium Permanganate
Materials:
-
Cyclohexanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) solution (10%)
-
Water
-
Sodium bisulfite (NaHSO₃) (if needed)
Procedure:
-
In a conical flask, add 50 ml of water, 2 ml of cyclohexanol, and 8.4 g of potassium permanganate.
-
Stopper the flask and shake vigorously for 5 minutes.
-
Add 2 ml of 10% sodium hydroxide solution.
-
Heat the mixture in a water bath at 45°C for 20 minutes, then raise the temperature to 47°C and continue heating for an additional 45 minutes.
-
To check for the complete consumption of potassium permanganate, spot a small amount of the reaction mixture on a filter paper. A brown spot of MnO₂ indicates completion, while a purple spot indicates remaining KMnO₄. If purple, add a small amount of sodium bisulfite and re-test.
-
Once the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.
-
The aqueous filtrate contains the oxidized product, which can be further isolated and purified.
Waste Management and Recyclability
A significant advantage of hypervalent iodine reagents is the potential for a circular economy approach to their use.
This compound: The primary byproduct, an iodoarene, can be recovered and re-oxidized back to the active hypervalent iodine reagent. This recycling process significantly reduces waste and improves the overall atom economy of the synthesis.[10]
Heavy Metal Oxidants: The waste generated from heavy metal oxidants, particularly chromium compounds, is hazardous and requires extensive treatment before disposal.[8] This typically involves reduction of Cr(VI) to the less toxic Cr(III), followed by precipitation. This process is costly, energy-intensive, and still results in a solid waste product that must be landfilled.
Logical Framework for Oxidant Selection
The choice of an oxidizing agent should be guided by a holistic assessment of its performance, safety, and environmental impact. The following diagram illustrates a decision-making framework.
Caption: A logical workflow for selecting an appropriate oxidizing agent.
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the objective comparison of different oxidizing agents.
Caption: A parallel workflow for comparing hypervalent iodine and heavy metal oxidants.
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Manganese dioxide | MnO2 | CID 14801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Alcohol Oxidation with Ethyl 2-iodylbenzoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. Hypervalent iodine(V) reagents have emerged as mild and selective oxidants, offering an alternative to traditional heavy metal-based systems. Among these, 2-iodylbenzoic acid (IBX) and its derivatives have garnered significant attention. This guide provides a comparative analysis of the kinetic aspects of alcohol oxidation using Ethyl 2-iodylbenzoate, alongside its parent compound IBX, the widely used Dess-Martin Periodinane (DMP), and other common oxidizing agents.
Performance Comparison of Hypervalent Iodine Reagents
While detailed kinetic studies specifically on this compound are limited in the available literature, valuable insights can be drawn from the performance of its close analogue, Isopropyl 2-iodylbenzoate, and comparison with the parent compound, IBX. Esters of 2-iodylbenzoic acid, such as the ethyl and isopropyl esters, have been developed to improve solubility and handling properties compared to IBX.[1]
The following table summarizes the performance of Isopropyl 2-iodylbenzoate in the oxidation of benzyl alcohol under various catalytic conditions. This data provides a semi-quantitative basis for comparison with other oxidizing agents.
Table 1: Oxidation of Benzyl Alcohol with Isopropyl 2-iodylbenzoate [1]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·Et₂O (1.0) | CH₂Cl₂ | rt | 24 | 95 |
| 2 | KBr (1.0) | CHCl₃ | 50 | 48 | 100 |
| 3 | Trifluoroacetic acid (1.0) | CH₂Cl₂ | rt | 24 | 85 |
Kinetic Data for IBX and Dess-Martin Periodinane
In-depth kinetic studies have been conducted on IBX and DMP, providing valuable benchmarks for understanding the reactivity of related hypervalent iodine compounds. A study utilizing ¹H-NMR spectroscopy has determined the equilibrium constants (Keq) for the formation of the reactive intermediate and the first-order rate constants (k₁) for its decomposition in the oxidation of various alcohols.
Table 2: Kinetic Parameters for the Oxidation of Alcohols with IBX in DMSO-d₆ at 25°C
| Alcohol | Keq (M⁻¹) | k₁ (s⁻¹) |
| Benzyl alcohol | 0.8 | 1.2 x 10⁻³ |
| 1-Phenylethanol | 1.2 | 0.9 x 10⁻³ |
| 2-Propanol | 0.5 | 0.3 x 10⁻³ |
| Cyclohexanol | 0.7 | 0.4 x 10⁻³ |
Table 3: Kinetic Parameters for the Oxidation of Alcohols with DMP in DMSO-d₆ at 25°C
| Alcohol | Keq (M⁻¹) | k₁ (s⁻¹) |
| Benzyl alcohol | 1.5 | 2.5 x 10⁻³ |
| 1-Phenylethanol | 2.1 | 1.8 x 10⁻³ |
| 2-Propanol | 0.9 | 0.7 x 10⁻³ |
| Cyclohexanol | 1.1 | 0.8 x 10⁻³ |
Comparison with Other Oxidizing Agents
A variety of reagents are available for the oxidation of alcohols. The choice of oxidant often depends on the substrate, desired selectivity, and reaction conditions.
Table 4: General Comparison of Common Alcohol Oxidizing Agents
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Requires acid or salt catalyst (e.g., BF₃·Et₂O, KBr) in chlorinated solvents.[1] | Improved solubility over IBX, stable microcrystalline solid.[1] | Requires catalyst, limited specific kinetic data available. |
| IBX | Typically used in DMSO or as a suspension in other organic solvents at elevated temperatures.[2] | Mild, selective, does not typically over-oxidize primary alcohols to carboxylic acids. | Poor solubility in many common organic solvents.[2] |
| Dess-Martin Periodinane (DMP) | Room temperature in chlorinated solvents. | High solubility, mild conditions, high yields. | Moisture sensitive, potentially explosive under impact or heat. |
| Swern Oxidation | Cryogenic temperatures (-78 °C), uses oxalyl chloride/DMSO and a hindered base. | High yields, avoids heavy metals. | Requires low temperatures, produces stoichiometric amounts of dimethyl sulfide. |
| Chromium Reagents (e.g., PCC, Jones) | Varies from mild (PCC) to strongly acidic and oxidizing (Jones). | Well-established, effective for a wide range of substrates. | Toxic chromium waste, can lead to over-oxidation with strong reagents. |
Experimental Protocols
General Experimental Protocol for Alcohol Oxidation with this compound
This protocol is adapted from procedures for IBX-esters and can be used as a starting point for kinetic studies.[1]
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Catalyst (e.g., Boron trifluoride etherate, Potassium bromide, or Trifluoroacetic acid)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the catalyst (1.0 mmol).
-
Add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol for a Kinetic Study
To perform a kinetic study, the above protocol can be modified as follows:
-
Use a constant temperature bath to ensure stable reaction temperature.
-
Prepare stock solutions of the alcohol, this compound, and the catalyst.
-
Initiate the reaction by adding the final component (e.g., the oxidant) at time zero.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding to a solution of a quenching agent).
-
Analyze the quenched aliquots using a calibrated analytical method (e.g., GC with an internal standard or ¹H NMR with an internal standard) to determine the concentration of the reactant and/or product.
-
Plot the concentration data versus time and analyze the data to determine the reaction order and rate constant.
Visualizations
The following diagrams illustrate the proposed reaction mechanism for alcohol oxidation by IBX and its derivatives, and a typical workflow for a kinetic experiment.
Caption: Proposed mechanism for alcohol oxidation by IBX derivatives.
Caption: Experimental workflow for a kinetic study of alcohol oxidation.
References
A Comparative Guide to the Selectivity of Cyclic vs. Acyclic Hypervalent Iodine Reagents
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis, offering a greener and often more selective alternative to traditional heavy metal-based reagents. A key distinction within this class of compounds lies in their structure: cyclic versus acyclic. This guide provides an objective comparison of their performance, with a focus on selectivity, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reagent selection for synthetic applications.
Key Differences at a Glance
Cyclic hypervalent iodine reagents, particularly those based on the benziodoxole or benziodoxolone framework, generally exhibit enhanced stability and modified reactivity compared to their acyclic counterparts.[1] This difference is primarily attributed to the rigid cyclic structure which influences the geometry and electronic properties of the iodine center.
| Feature | Cyclic Hypervalent Iodine Reagents | Acyclic Hypervalent Iodine Reagents |
| Stability | Generally higher thermal stability and less prone to decomposition. Safer to handle, especially for reagents with reactive ligands like azides.[1] | Often less stable, sometimes requiring in situ generation.[2] |
| Reactivity | Reactivity is often more controlled and can be fine-tuned by modifying the cyclic backbone.[1] May require harsher conditions or catalysis to achieve comparable reactivity to acyclic analogues in some cases.[3] | Generally more reactive, which can be advantageous but may also lead to lower selectivity. |
| Solubility | Solubility can be tuned by modifications to the aromatic ring of the benziodoxole system. | Solubility varies widely depending on the ligands attached to the iodine. |
| Selectivity | Often exhibit higher chemo-, regio-, and stereoselectivity due to their more defined structure. | Selectivity can be more variable and is highly dependent on the specific reagent and reaction conditions. |
Comparative Performance in Key Transformations
Arylation Reactions
Diaryliodonium salts are powerful reagents for the transfer of aryl groups. The choice between a cyclic and an acyclic salt can significantly impact the chemoselectivity of the reaction, especially when using unsymmetrical salts.
A study by Olofsson and coworkers provides a direct comparison between oxygen-bridged cyclic diaryliodonium salts and their acyclic ortho-aryloxy-substituted counterparts in chemoselective arylations.[3]
Table 1: Chemoselective Arylation of Sodium p-toluenesulfinate [3]
| Reagent Type | Hypervalent Iodine Reagent | Aryl Group 1 (Ar¹) | Aryl Group 2 (Ar²) | Product Ratio (Ar¹-SO₂Tol : Ar²-SO₂Tol) |
| Cyclic | Oxygen-bridged diaryliodonium triflate | 2-(p-tolyloxy)phenyl | p-methoxyphenyl | >99:1 |
| Acyclic | --INVALID-LINK--iodonium triflate | 2-(p-tolyloxy)phenyl | p-methoxyphenyl | 1: >99 |
Experimental Protocol: Chemoselective Arylation of Sodium p-toluenesulfinate [3]
To a solution of the diaryliodonium salt (0.1 mmol) in acetonitrile (1.0 mL) was added sodium p-toluenesulfinate (0.12 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding aryl sulfones. The product ratio was determined by ¹H NMR spectroscopy of the crude reaction mixture.
Logical Relationship: Factors Influencing Chemoselectivity in Arylation
Caption: Factors influencing the chemoselectivity of arylation reactions.
Oxidation Reactions
Both cyclic and acyclic hypervalent iodine reagents are widely used as oxidants. Acyclic reagents like (diacetoxyiodo)benzene (PIDA) and Dess-Martin periodinane (DMP), which is derived from a cyclic precursor, are staples in organic synthesis for the oxidation of alcohols. While direct side-by-side comparisons in the literature under identical conditions are scarce, some general trends can be observed.
Cyclic precursors like 2-iodoxybenzoic acid (IBX) are known for their high efficiency but are often hampered by poor solubility. This has led to the development of stabilized formulations and catalytic systems. Acyclic reagents like PIDA are often used in combination with a catalytic amount of a radical species like TEMPO for selective alcohol oxidation.
Table 2: Qualitative Comparison in Alcohol Oxidation
| Reagent Type | Common Reagent(s) | Typical Substrates | General Selectivity Observations |
| Cyclic (precursor) | 2-Iodoxybenzoic acid (IBX) | Primary and secondary alcohols | Highly efficient but can be non-selective without careful control of reaction conditions. Often used in excess due to insolubility. |
| Acyclic | (Diacetoxyiodo)benzene (PIDA) with TEMPO | Primary and secondary alcohols | High selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. |
Experimental Workflow: Catalytic Oxidation of a Primary Alcohol
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ethyl 2-iodylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Ethyl 2-iodylbenzoate, a hypervalent iodine compound. Given the inherent risks associated with this class of reagents, adherence to these procedures is paramount to ensure laboratory safety.
Hazard Assessment
Key Hazards:
-
Strong Oxidizer: Can initiate or accelerate the combustion of other materials.[1][2] May form explosive mixtures with combustible, organic, or easily oxidized substances.
-
Thermal Instability: Hypervalent iodine compounds can be sensitive to heat and may decompose violently.[3][4] The risk of explosion increases if heated under confinement.[3][4]
-
Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
| Hazard | Associated Risks |
| Strong Oxidizer | Fire, Explosion |
| Thermal Sensitivity | Explosion upon heating |
| Corrosivity | Severe skin burns and eye damage |
| Inhalation | Respiratory tract irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure and injury.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact and potential burns. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | To protect against splashes and potential explosions. |
| Body Protection | Flame-resistant lab coat. | To protect against fire hazards from this strong oxidizer. |
| Respiratory Protection | Work in a certified chemical fume hood.[2] | To prevent inhalation of dust or decomposition products. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following workflow is essential for the safe handling of this compound.
Safe handling workflow for this compound.
Experimental Protocols:
-
Preparation:
-
Before handling, ensure that an appropriate spill kit containing an inert absorbent (e.g., vermiculite, sand) is readily available.[2] Do not use combustible materials like paper towels for spill cleanup.[1][2]
-
Ensure a safety shower and eyewash station are accessible and operational.[1]
-
Work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[2]
-
-
Handling and Use:
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous.
Step-by-Step Disposal Procedure:
-
Quenching (Neutralization):
-
Caution: This process may generate heat. Perform in a fume hood and have an ice bath ready.
-
For small residual amounts in reaction vessels, slowly and carefully add a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, while stirring in an appropriate solvent.
-
The completion of the quenching process can often be visually monitored by a change in the appearance of the reaction mixture.
-
-
Collection:
-
Collect the quenched mixture in a designated hazardous waste container.
-
Label the container clearly with its contents.
-
-
Spill Residue:
-
Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[5]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
